17:0-22:4 PE-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C44H80NO8P |
|---|---|
分子量 |
787.1 g/mol |
IUPAC名 |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C44H80NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45)40-50-43(46)36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,25,27,42H,3-10,12,14-16,18,20,23-24,26,28-41,45H2,1-2H3,(H,48,49)/b13-11-,19-17-,22-21-,27-25-/t42-/m1/s1/i40D2,41D2,42D |
InChIキー |
CECLOFYFVPZDIU-ZOQRLARASA-N |
異性体SMILES |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)(O)OCCN)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to 17:0-22:4 PE-d5: An Internal Standard for Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 17:0-22:4 PE-d5, a deuterated phosphatidylethanolamine (B1630911), detailing its chemical properties, its critical role as an internal standard in mass spectrometry-based lipidomics, and general experimental protocols for its application.
Core Concepts and Chemical Identity
This compound is a synthetic, stable isotope-labeled version of the naturally occurring phosphatidylethanolamine (PE), 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine. The "d5" designation indicates that five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium. This mass shift allows it to be distinguished from its endogenous, non-labeled counterpart by a mass spectrometer, which is the fundamental principle behind its use as an internal standard.[1]
Chemical Structure:
-
Systematic Name: 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphoethanolamine
-
Common Synonyms: PE(17:0/22:4)-d5
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₄H₇₅D₅NO₈P | [2] |
| Molecular Weight | 787.11 g/mol | |
| CAS Number | 2342575-44-2 | |
| Purity | >99% | Avanti Polar Lipids |
| Form | Solution (typically in 1:1 Dichloromethane:Methanol) | [2] |
| Storage Temperature | -20°C |
Table 2: Mass Spectrometry Data for this compound
| Ion Type | Exact Mass (m/z) | Reference |
| [M-H]⁻ | 785.5863 | [3] |
| [M+H]⁺ | 787.6008 | [3] |
Application in Quantitative Lipidomics
The primary and most critical application of this compound is its use as an internal standard in quantitative lipidomics workflows.[1] The principle of isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled compound, like this compound, to a biological sample at the beginning of the experimental procedure.
Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction efficiency, ionization response, and potential for sample loss throughout the entire analytical process. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, precise and accurate quantification can be achieved.
Advantages of using this compound as an internal standard:
-
Correction for Sample Loss: Compensates for analyte loss during sample preparation and extraction.
-
Correction for Matrix Effects: Accounts for variations in ionization efficiency caused by other molecules in the sample matrix.
-
Improved Accuracy and Precision: Enables reliable quantification of the corresponding endogenous PE species.
Experimental Protocols and Methodologies
While specific protocols may vary depending on the sample type and analytical instrumentation, the following outlines a general workflow for the use of this compound in a lipidomics experiment.
Lipid Extraction
A common method for extracting lipids from biological samples is the Folch or Bligh & Dyer method.
Protocol: Modified Folch Extraction
-
Sample Preparation: Homogenize the biological sample (e.g., tissue, cell pellet, plasma) in a suitable solvent.
-
Internal Standard Spiking: Add a known amount of this compound (and other relevant internal standards) to the homogenate. The concentration will depend on the expected concentration of the endogenous analyte and the sensitivity of the mass spectrometer. For commercial mixtures like UltimateSPLASH™ ONE, which contains this compound, the target concentration is 25 µg/mL in the supplied solution.[4]
-
Solvent Addition: Add chloroform (B151607) and methanol (B129727) to the sample in a ratio that results in a single-phase system (typically 2:1 v/v chloroform:methanol).
-
Phase Separation: Add water or a saline solution to induce phase separation.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a solvent compatible with the liquid chromatography system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Reversed-phase liquid chromatography is commonly used to separate different lipid species prior to their introduction into the mass spectrometer.
Typical LC-MS/MS Parameters:
-
Column: A C18 or C30 reversed-phase column is often employed.
-
Mobile Phases: Typically consist of a gradient of acetonitrile, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
Ionization Mode: Phosphatidylethanolamines can be detected in both positive and negative ion modes.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is a common scan mode for targeted quantification. In this mode, the mass spectrometer is set to detect a specific precursor ion (Q1) and a specific product ion (Q3) for both the endogenous lipid and the deuterated internal standard.
Biological Context of the Parent Molecule
Phosphatidylethanolamines are a major class of phospholipids (B1166683) found in biological membranes, playing crucial roles in:
-
Membrane Structure and Fluidity: The size and shape of the ethanolamine (B43304) headgroup influence membrane curvature and fluidity.[7]
-
Cell Signaling: PEs can act as precursors for other signaling lipids.
-
Protein Function: They can act as lipid chaperones, assisting in the proper folding and function of membrane proteins.
-
Autophagy: PEs are involved in the formation of autophagosomes.[7]
The specific combination of a saturated odd-chain fatty acid (heptadecanoic acid, 17:0) and a polyunsaturated fatty acid (docosatetraenoic acid, 22:4) in the parent molecule is less common than even-chained PEs. The presence of odd-chain fatty acids in biological systems can have various origins, including dietary sources and microbial metabolism.
Visualizations
Experimental Workflow
Caption: General workflow for quantitative lipidomics using this compound as an internal standard.
Phosphatidylethanolamine Synthesis Pathways
Caption: Major biosynthetic pathways of phosphatidylethanolamine (PE) in mammalian cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. SPLASH Brochure [online.flippingbook.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. uab.edu [uab.edu]
- 6. lcms.cz [lcms.cz]
- 7. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to 17:0-22:4 PE-d5: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated phosphatidylethanolamine (B1630911), 17:0-22:4 PE-d5. It covers its chemical structure, physicochemical properties, and key applications in research, with a focus on its use as an internal standard in mass spectrometry-based lipidomics. This document also outlines general experimental approaches for its analysis and discusses the biological significance of the non-deuterated parent molecule in cellular signaling pathways.
Chemical Structure and Identification
This compound, also known as 1-(heptadecanoyl)-2-(docosahexaenoyl)-sn-glycero-3-phosphoethanolamine-d5, is a deuterated lipid belonging to the phosphatidylethanolamine (PE) class. The "d5" designation indicates the presence of five deuterium (B1214612) atoms on the glycerol (B35011) backbone, which provides a distinct mass shift for use in mass spectrometry.
The structure consists of a glycerol backbone esterified at the sn-1 position with heptadecanoic acid (17:0), a saturated fatty acid, and at the sn-2 position with docosahexaenoic acid (DHA or 22:6), a polyunsaturated omega-3 fatty acid. The phosphoethanolamine headgroup is attached at the sn-3 position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Chemical Name | 1-(heptadecanoyl)-2-(docosahexaenoyl)-sn-glycero-3-phosphoethanolamine-d5 |
| Synonyms | 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphoethanolamine[1] |
| Molecular Formula | C₄₄H₇₅D₅NO₈P[1] |
| CAS Number | 2342575-44-2 |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in various experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 787.11 g/mol |
| Exact Mass | 786.59 g/mol [1] |
| Purity | >99% |
| Appearance | Typically supplied as a solution in a suitable solvent (e.g., chloroform (B151607) or ethanol) |
| Storage Conditions | -20°C |
Experimental Protocols
General Synthesis of Deuterated Phosphatidylethanolamines
The synthesis of deuterated phospholipids (B1166683) like this compound is a multi-step process that is not routinely performed in non-specialized laboratories. Commercial suppliers typically employ a combination of chemical and enzymatic methods. A general plausible workflow is outlined below.
Caption: General workflow for the chemical synthesis of this compound.
The synthesis of phosphatidylethanolamine can also be achieved under conditions presumed to have existed on the primitive Earth, involving the heating of a mixture of phosphatidic acid, ethanolamine, and cyanamide.[2] In biological systems, phosphatidylethanolamine is synthesized via two primary routes: the CDP-ethanolamine pathway (Kennedy pathway) and the phosphatidylserine (B164497) decarboxylase pathway.[3][4][5][6]
Analysis by Mass Spectrometry
This compound is primarily used as an internal standard for the quantification of other phosphatidylethanolamines in complex biological samples by mass spectrometry (MS).
Sample Preparation:
-
Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, cells, tissue homogenates) using a suitable solvent system, such as the Folch or Bligh-Dyer methods.
-
Internal Standard Spiking: A known amount of this compound is added to the sample prior to extraction to account for sample loss during preparation and for variations in ionization efficiency.
LC-MS/MS Analysis:
-
Chromatography: Reverse-phase liquid chromatography (RPLC) is commonly used to separate different lipid species based on their hydrophobicity.
-
Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization method. The analysis is typically performed in positive ion mode, where PE species are detected as protonated molecules [M+H]⁺.
-
Quantification: Quantification is achieved by comparing the peak area of the endogenous PE species with the peak area of the this compound internal standard.
A recent study successfully annotated the MS/MS spectrum of the protonated form of a similar deuterated standard, PC-d5 17:0/22:4(7,10,13,16).[7]
Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and purity of this compound. The deuterium labeling on the glycerol backbone simplifies the ¹H NMR spectrum in that region, allowing for clearer analysis of the fatty acid and headgroup signals.
Role in Cellular Signaling
While this compound is a synthetic molecule used for analytical purposes, its non-deuterated counterpart, particularly the presence of the docosahexaenoic acid (DHA) moiety, plays a significant role in various cellular signaling pathways.
DHA, an omega-3 fatty acid, is highly enriched in the phospholipids of neuronal membranes, especially in phosphatidylethanolamine.[8] It is crucial for neuronal survival and function. DHA-containing phospholipids influence the properties of lipid rafts, which are specialized membrane microdomains involved in signal transduction.
One key pathway involves the modulation of G protein-coupled receptor (GPCR) signaling. Studies have shown that DHA-containing phospholipids enhance the function of visual transduction pathways, a classic GPCR system.[9][10] DHA promotes the formation of the active state of rhodopsin (metarhodopsin II) and facilitates its coupling to the G protein transducin.[9][10]
Furthermore, PE containing DHA has been shown to enhance the differentiation of HL-60 cells by regulating the expression of the proto-oncogenes c-jun and c-myc.[11]
Caption: Simplified signaling pathway involving DHA-containing phosphatidylethanolamine.
Conclusion
This compound is a valuable tool for researchers in the field of lipidomics, enabling accurate quantification of phosphatidylethanolamines in complex biological systems. Its well-defined structure and high purity make it an excellent internal standard for mass spectrometry-based analyses. Understanding the biological roles of its non-deuterated counterpart, particularly the influence of the DHA moiety on cellular signaling, provides a strong rationale for its use in studies investigating lipid metabolism and its impact on health and disease. This technical guide serves as a foundational resource for the effective application of this compound in scientific research and drug development.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Synthesis of phosphatidylethanolamine under possible primitive earth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of phosphatidylethanolamine and ethanolamine plasmalogen by the CDP-ethanolamine and decarboxylase pathways in rat heart, kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Synthesis of PE [reactome.org]
- 7. biorxiv.org [biorxiv.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. The role of docosahexaenoic acid containing phospholipids in modulating G protein-coupled signaling pathways: visual transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.pdx.edu [web.pdx.edu]
- 11. Docosahexaenoic acid-containing phosphatidylethanolamine enhances HL-60 cell differentiation by regulation of c-jun and c-myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 for Advanced Lipidomic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, the precise and accurate quantification of lipid species is fundamental to understanding complex biological processes and for the discovery and development of novel therapeutics. 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 (PE(17:0/22:4)-d5) is a high-purity, deuterated synthetic phospholipid that serves as an indispensable internal standard for the quantification of its endogenous counterpart, PE(17:0/22:4), and other related phosphatidylethanolamine (B1630911) species by mass spectrometry.
This technical guide provides a comprehensive overview of PE(17:0/22:4)-d5, including its chemical properties, its application in quantitative lipidomics, detailed experimental protocols, and the biological significance of phosphatidylethanolamines containing polyunsaturated fatty acids.
Chemical and Physical Properties
The essential properties of 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 are summarized in the table below.
| Property | Value |
| Systematic Name | 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 |
| Common Abbreviation | PE(17:0/22:4)-d5 |
| Molecular Formula | C₄₄H₇₅D₅NO₈P |
| Formula Weight | 787.13 g/mol |
| Exact Mass | 786.59 Da |
| Physical State | Solid |
| Purity | >99% |
| Storage Temperature | -20°C |
Biological Significance of Phosphatidylethanolamines with Docosatetraenoic Acid
Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major components of biological membranes, particularly enriched in the inner leaflet.[1] PEs are involved in a variety of cellular processes, including membrane fusion, cell division, and autophagy.[2] The fatty acid composition of PEs significantly influences their biological function.
The docosatetraenoic acid (DTA; 22:4) found in the endogenous counterpart of the topic compound is a long-chain polyunsaturated fatty acid (PUFA). PEs containing PUFAs like DTA are crucial for maintaining membrane fluidity and are highly abundant in neuronal tissues, including the brain.[3][4] In the brain, these lipids play a critical role in neurotransmission, synaptogenesis, and neurogenesis.[3] Alterations in the levels of PUFA-containing phospholipids have been associated with neurodegenerative diseases and other pathological conditions.[5] Therefore, the accurate quantification of specific PE species like PE(17:0/22:4) is of significant interest in neuroscience and drug development for neurological disorders.
Quantitative Lipidomics using PE(17:0/22:4)-d5
The gold standard for quantitative lipidomics is isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards.[6] PE(17:0/22:4)-d5 is chemically identical to its endogenous counterpart but has a higher mass due to the deuterium (B1214612) atoms, allowing for its distinct detection by a mass spectrometer.[6]
By adding a known amount of PE(17:0/22:4)-d5 to a biological sample at the beginning of the sample preparation process, any variability introduced during extraction, derivatization, and analysis can be normalized.[7] This approach significantly improves the accuracy and precision of quantification.[6]
While specific performance data for PE(17:0/22:4)-d5 is not extensively published in isolation, it is often included in commercially available internal standard mixes. Studies using these mixes report good recovery and reproducibility for the overall lipid classes. For instance, in lipid extraction from human plasma, the recovery of deuterated internal standards, including various PEs, generally falls within an acceptable range, although matrix effects can be observed.[8]
Experimental Protocols
A detailed protocol for the quantification of phosphatidylethanolamines in human plasma using a deuterated internal standard like PE(17:0/22:4)-d5 is provided below. This protocol is based on a modified Folch extraction method followed by LC-MS/MS analysis.
Sample Preparation (Modified Folch Extraction)[9][10][11]
-
Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: In a clean glass tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add a known amount of PE(17:0/22:4)-d5 (typically from a stock solution in an organic solvent) to each plasma sample. The final concentration should be within the linear range of the instrument and comparable to the expected endogenous concentration.
-
Extraction Solvent Addition: Add 2 mL of a cold (-20°C) chloroform:methanol (2:1, v/v) solution to the tube.
-
Homogenization: Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Organic Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis, such as methanol:chloroform (1:1, v/v).
LC-MS/MS Analysis[12][13]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separating PE species.
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for PE analysis.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification.
-
MRM Transitions:
-
Endogenous PE(17:0/22:4): The precursor ion would be the deprotonated molecule [M-H]⁻, and the product ion would correspond to one of the fatty acyl chains (e.g., the neutral loss of the head group or a specific fatty acid fragment).
-
Internal Standard PE(17:0/22:4)-d5: The precursor ion will be [M-H]⁻ with a +5 Da shift compared to the endogenous lipid. The product ions will also show a corresponding mass shift if the deuterium labels are on the fatty acyl chain.
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument and lipid species.
-
Data Presentation
The following table presents a hypothetical example of validation data for a quantitative lipidomics assay using a deuterated internal standard. Actual values would need to be determined experimentally.
| Parameter | Acceptance Criteria | Example Result for PE(17:0/22:4)-d5 |
| Linearity (r²) | > 0.99 | 0.995 |
| Precision (%CV) | < 15% | 8.5% |
| Accuracy (%Bias) | ± 15% | -5.2% |
| Recovery (%) | 80-120% | 92% |
| Matrix Effect (%) | 85-115% | 108% (slight ion enhancement) |
Signaling and Biosynthetic Pathways
Phosphatidylethanolamine is synthesized through two primary pathways: the Kennedy pathway in the endoplasmic reticulum and the phosphatidylserine (B164497) decarboxylation pathway in the mitochondria.[9][10]
Experimental Workflow Visualization
The overall workflow for a typical quantitative lipidomics experiment using an internal standard is depicted below.
Conclusion
1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 is a critical tool for researchers, scientists, and drug development professionals engaged in quantitative lipidomics. Its use as an internal standard enables the accurate and precise measurement of endogenous phosphatidylethanolamines, which are implicated in a wide range of physiological and pathological processes, particularly in the central nervous system. The detailed protocols and workflows provided in this guide offer a robust framework for the implementation of this powerful analytical strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Effects of Docosahexaenoic Acid on Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docosahexaenoic and Arachidonic Acids as Neuroprotective Nutrients throughout the Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human prefrontal cortex phospholipids containing docosahexaenoic acid increase during normal adult aging, whereas those containing arachidonic acid decrease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Disruption of the phosphatidylserine decarboxylase gene in mice causes embryonic lethality and mitochondrial defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphatidylethanolamine and phosphatidylcholine biosynthesis by the Kennedy pathway occurs at different sites in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Quantitative Lipidomics: A Technical Guide to 17:0-22:4 PE-d5
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in cellular processes and disease. This technical guide delves into the core of quantitative lipid analysis, focusing on the indispensable role of the deuterated internal standard, 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-22:4 PE-d5). This document provides an in-depth overview of its application, detailed experimental protocols, and the fundamental principles that underscore its importance in generating reliable and reproducible data.
The Principle of Isotope Dilution Mass Spectrometry
At the heart of quantitative lipidomics lies the principle of isotope dilution mass spectrometry. This "gold standard" technique relies on the introduction of a known quantity of a stable isotope-labeled version of the analyte of interest into a sample at the earliest stage of preparation. Deuterated standards, such as this compound, are chemically identical to their endogenous counterparts but possess a greater mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Because the deuterated standard and the endogenous analyte exhibit nearly identical physicochemical properties, they experience similar losses during sample processing and demonstrate comparable ionization efficiencies in the mass spectrometer. By comparing the signal intensity of the endogenous lipid to the known amount of the spiked deuterated internal standard, researchers can achieve highly accurate and precise quantification, effectively compensating for sample loss and matrix effects.
Properties of this compound
This compound is a deuterated phosphatidylethanolamine (B1630911) (PE) species with a specific chemical structure that makes it an ideal internal standard for the quantification of a wide range of PE molecules.
| Property | Value |
| Chemical Name | 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 |
| Molecular Formula | C₄₄H₇₅D₅NO₈P |
| Formula Weight | 787.13 g/mol |
| Exact Mass | 786.59 Da |
| Purity | >99% |
| Storage Temperature | -20°C |
Table 1: Physicochemical properties of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the quantitative analysis of phosphatidylethanolamines using this compound as an internal standard.
Lipid Extraction from Biological Samples (MTBE Method)
This protocol is adapted from a widely used method for extracting lipids from plasma or tissue homogenates.
-
Sample Preparation: To 25 µL of plasma or an equivalent amount of tissue homogenate in a microcentrifuge tube, add a known amount of this compound internal standard. The exact amount should be optimized based on the expected concentration of endogenous PEs. One study utilized a concentration of 0.2 µM for PE(17:0–22:4)-d5 in their internal standard mixture.
-
Solvent Addition: Add 231 µL of methanol (B129727) (MeOH) and 770 µL of methyl tert-butyl ether (MTBE).
-
Incubation and Shaking: Vortex the mixture and incubate at room temperature on an orbital shaker for one hour.
-
Phase Separation: Add 192.5 µL of water to induce phase separation, resulting in a final MTBE:MeOH:Water ratio of 10:3:2.5 (v/v/v).
-
Incubation and Centrifugation: Incubate the mixture at room temperature for 10 minutes, followed by centrifugation at 15,800 x g for 10 minutes.
-
Collection of Organic Layer: Carefully collect the upper organic layer (approximately 520 µL) and transfer it to a new tube.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as acetonitrile:methanol (3:7).
Figure 1: Experimental workflow for quantitative lipidomics using this compound.
LC-MS/MS Analysis
The following are representative parameters for the analysis of phosphatidylethanolamines by Ultra-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UPLC-MS/MS).
Chromatographic Conditions:
| Parameter | Value |
| Column | Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 2 µL |
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 - 2.0 | 20 - 30 |
| 2.0 - 4.0 | 30 - 60 |
| 4.0 - 9.0 | 60 - 85 |
| 9.0 - 14.0 | 85 - 90 |
| 14.0 - 15.5 | 90 - 95 |
| 15.5 - 17.3 | 95 |
| 17.3 - 17.5 | 95 - 20 |
| 17.5 - 20.0 | 20 |
Table 2: Representative gradient elution profile for PE analysis.
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 40 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Representative mass spectrometry parameters for PE analysis.
MRM Transitions:
Quantitative Data Presentation
The primary output of a quantitative lipidomics experiment is a table detailing the concentrations of various lipid species within the samples. The use of this compound allows for the accurate determination of a wide array of PE species. Below is a representative table illustrating the type of data generated.
| Phosphatidylethanolamine Species | Concentration in Control Group (µg/mL) | Concentration in Treatment Group (µg/mL) | p-value |
| PE(34:1) | 15.2 ± 2.1 | 25.8 ± 3.5 | <0.01 |
| PE(36:2) | 28.4 ± 4.5 | 18.9 ± 3.1 | <0.05 |
| PE(38:4) | 45.1 ± 6.2 | 30.5 ± 5.4 | <0.01 |
| PE(40:6) | 12.8 ± 1.9 | 22.1 ± 2.8 | <0.05 |
Table 4: Example of quantitative data for selected PE species in a hypothetical study. Data are presented as mean ± standard deviation. The concentrations are determined by referencing the peak area of each analyte to the peak area of the this compound internal standard.
Signaling Pathways Involving Phosphatidylethanolamine
Phosphatidylethanolamine is a crucial component of cellular membranes and is involved in several key signaling pathways. The two primary pathways for its biosynthesis are the Kennedy pathway and the Phosphatidylserine (B164497) Decarboxylase (PSD) pathway.
The Kennedy Pathway (CDP-Ethanolamine Pathway)
This pathway is the de novo route for PE synthesis and primarily occurs in the endoplasmic reticulum.
Figure 2: The Kennedy Pathway for de novo Phosphatidylethanolamine synthesis.
The Phosphatidylserine Decarboxylase (PSD) Pathway
This pathway is particularly important in mitochondria and involves the conversion of phosphatidylserine (PS) to PE.
Figure 3: The Phosphatidylserine Decarboxylase (PSD) Pathway for PE synthesis.
Conclusion
This compound is a critical tool for researchers, scientists, and drug development professionals engaged in lipidomics. Its use as an internal standard within a robust analytical workflow, as detailed in this guide, enables the accurate and precise quantification of phosphatidylethanolamine species. This level of quantitative accuracy is essential for elucidating the roles of these vital lipids in health and disease, paving the way for new diagnostic and therapeutic strategies.
An In-depth Technical Guide to 17:0-22:4 PE-d5 for Quantitative Lipid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of the deuterated phosphatidylethanolamine (B1630911) internal standard, 17:0-22:4 PE-d5, in quantitative lipid analysis. It covers the rationale for its use, detailed experimental protocols, and the biological significance of the lipid species it helps to quantify.
Introduction to this compound as an Internal Standard
Quantitative lipidomics, particularly when employing mass spectrometry (MS), necessitates the use of internal standards to correct for variations in sample preparation, extraction efficiency, and instrument response. An ideal internal standard is chemically similar to the analyte of interest but isotopically distinct to allow for its differentiation by the mass spectrometer.
1-(heptadecanoyl)-2-(docosatetraenoyl)-sn-glycero-3-phosphoethanolamine-d5 (this compound) is a high-purity, deuterated phosphatidylethanolamine (PE) that serves as an excellent internal standard for the quantification of PE species. Its key advantages include:
-
Structural Similarity: It mimics the structure of endogenous PEs, ensuring similar behavior during extraction and ionization.
-
Isotopic Labeling: The five deuterium (B1214612) atoms on the ethanolamine (B43304) headgroup provide a distinct mass shift, allowing for its unambiguous detection alongside non-labeled endogenous PEs.
-
Odd-Chain and Uncommon Fatty Acids: The presence of a 17:0 (heptadecanoic acid) and a 22:4 (docosatetraenoic acid) fatty acyl chain makes it a non-endogenous lipid species in most biological systems. This minimizes the risk of co-elution with and isotopic overlap from naturally occurring lipids.
This internal standard is commercially available, often as a component of comprehensive internal standard mixtures like UltimateSPLASH™ ONE, which is designed for broad lipidomics applications.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its proper handling and use in quantitative assays.
| Property | Value | Reference |
| Full Name | 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 | |
| Molecular Formula | C₄₄H₇₅D₅NO₈P | [1] |
| Formula Weight | 787.13 g/mol | [1] |
| Exact Mass | 786.59 u | [1] |
| Purity | >99% | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in a 1:1 (v/v) mixture of dichloromethane (B109758) and methanol (B129727). | [1] |
Experimental Protocols for Quantitative PE Analysis
The following sections outline a typical workflow for the quantitative analysis of phosphatidylethanolamines using this compound as an internal standard.
Lipid Extraction from Biological Matrices
A robust lipid extraction method is critical for accurate quantification. The methyl-tert-butyl ether (MTBE) extraction method is widely used for its efficiency and suitability for high-throughput lipidomics.
Protocol for MTBE Extraction:
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 20 µL of the biological sample (e.g., plasma, serum, or cell homogenate).
-
Internal Standard Spiking: Add a known amount of this compound (and other relevant internal standards) dissolved in methanol to the sample. The exact amount will depend on the expected concentration of endogenous PEs and the sensitivity of the mass spectrometer.
-
Methanol Addition: Add 200 µL of ice-cold methanol to the sample, vortex briefly to mix.
-
MTBE Addition: Add 750 µL of ice-cold MTBE.
-
Incubation and Shaking: Cap the tube and incubate on a shaker at 4°C for 1 hour to ensure thorough extraction.
-
Phase Separation: Add 188 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collection of Organic Phase: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of isopropanol, acetonitrile, and water.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Reversed-phase liquid chromatography (RPLC) coupled to a triple quadrupole mass spectrometer is a common setup for the targeted quantification of PE species.
Illustrative LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid |
| Gradient | A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipids, followed by a re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50°C |
| Injection Volume | 2 - 10 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP series) |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for PEs. |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C |
| MRM Transitions | Specific precursor-to-product ion transitions are monitored for each PE species and the internal standard. For PEs, a common transition is the neutral loss of the ethanolamine headgroup (141 Da). |
Experimental Workflow Diagram:
Caption: Workflow for quantitative lipid analysis using an internal standard.
Quantitative Data Presentation
The use of this compound allows for the accurate quantification of various PE species in biological samples. The following table provides an illustrative example of the concentrations of common PE species that might be found in human plasma, as determined by an LC-MS/MS method using a deuterated internal standard.
Table 1: Illustrative Concentrations of Phosphatidylethanolamine Species in Human Plasma
| PE Species | Abbreviation | Typical Concentration Range (µg/mL) |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | PE(16:0/18:1) | 5.0 - 15.0 |
| 1-stearoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | PE(18:0/18:1) | 3.0 - 10.0 |
| 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine | PE(18:0/18:2) | 8.0 - 20.0 |
| 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine | PE(18:0/20:4) | 10.0 - 25.0 |
| 1-palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine | PE(16:0/22:6) | 1.0 - 5.0 |
| 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine | PE(18:0/22:6) | 2.0 - 8.0 |
Note: These values are for illustrative purposes and can vary based on factors such as diet, age, and health status.
Biological Significance of Phosphatidylethanolamines with Polyunsaturated Fatty Acids
The accurate quantification of PE species, particularly those containing polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA; 22:6), is crucial for understanding their roles in health and disease.
Role in Neuronal Signaling
PEs are a major component of neuronal membranes, and those containing DHA are particularly important for neuronal function. DHA-containing PEs contribute to membrane fluidity and are involved in signaling pathways that promote neuronal survival.
Caption: Role of DHA-containing PE in neuronal function.
Involvement in Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. PEs containing PUFAs are key substrates for this process. The accumulation of peroxidized PEs can lead to membrane damage and cell death.
Caption: Simplified pathway of ferroptosis involving PUFA-PEs.
Conclusion
The deuterated internal standard this compound is an invaluable tool for the accurate and precise quantification of phosphatidylethanolamine species in complex biological samples. Its unique structural and isotopic properties make it ideal for use in modern LC-MS/MS-based lipidomics platforms. By enabling reliable measurement of PEs, particularly those containing biologically active polyunsaturated fatty acids, this internal standard facilitates a deeper understanding of the roles of these lipids in critical physiological and pathological processes, thereby supporting research and development in a wide range of scientific disciplines.
References
Harnessing the Power of Stable Isotopes: An In-depth Guide to Lipid Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of stable isotope-labeled lipids in the field of metabolomics. It details the core principles, experimental workflows, and significant applications of this powerful technique, which allows for the dynamic and quantitative analysis of lipid metabolism. By tracing the metabolic fate of lipids, researchers can gain unprecedented insights into cellular physiology, disease pathogenesis, and the mechanism of action of novel therapeutics.
Core Principles of Stable Isotope Labeling in Lipidomics
Stable isotope labeling is a powerful technique that utilizes molecules enriched with non-radioactive heavy isotopes, most commonly Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N).[1][2] These labeled compounds, often referred to as "tracers," are chemically identical to their naturally abundant "light" counterparts and are metabolized interchangeably by biological systems.[3] The key difference lies in their mass, which allows them to be distinguished and quantified using mass spectrometry (MS).[4][5]
When a stable isotope-labeled precursor, such as ¹³C-glucose or a ¹³C-labeled fatty acid, is introduced into a biological system (e.g., cell culture or in vivo models), its atoms are incorporated into downstream metabolites.[1][3] By analyzing the mass shifts in the resulting lipid species, researchers can trace the flow of these atoms through various metabolic pathways. This approach provides a dynamic view of metabolic fluxes—the rates of metabolic reactions—which cannot be achieved by merely measuring static metabolite concentrations.[1][3] The safety of stable isotopes also makes this technique suitable for studies in humans.[4][5][6]
Methodologies and Experimental Workflows
A typical stable isotope tracing experiment in lipidomics involves a series of critical steps, from experimental design to data analysis. Careful execution at each stage is essential for generating high-quality and reproducible data.
The general workflow for a stable isotope tracing experiment is outlined below. It begins with the selection of the biological model and the appropriate isotopic tracer, followed by sample preparation, mass spectrometry analysis, and data interpretation.
Caption: General experimental workflow for stable isotope tracing in lipidomics.
Protocol 1: Stable Isotope Labeling of Lipids in Cultured Mammalian Cells
This protocol details the use of [U-¹³C₆]-glucose to trace de novo fatty acid and glycerolipid synthesis in adherent mammalian cells.[7]
-
Materials:
-
Adherent mammalian cell line
-
Complete culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₆]-glucose
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Extraction solvent: 80% methanol (B129727), pre-chilled to -80°C
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve ~80% confluency at the time of the experiment.[7]
-
Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with [U-¹³C₆]-glucose (e.g., 25 mM) and 10% dFBS.[7]
-
Labeling: Aspirate the standard medium, wash cells once with PBS, and add the pre-warmed ¹³C-labeling medium.[7]
-
Incubation: Incubate cells for the desired period. For steady-state analysis, 24 hours is typical.[7]
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium and wash cells twice with ice-cold PBS.[7]
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well and incubate at -80°C for 15 minutes.[7]
-
Scrape and collect the cell lysate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]
-
Collect the supernatant containing extracted lipids for MS analysis.[7]
-
-
Protocol 2: Modified Bligh & Dyer Lipid Extraction
This is a widely used method for extracting total lipids from biological samples.[8][9][10][11][12]
-
Materials:
-
Methanol
-
Deionized water
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Procedure (for a 1 mL aqueous sample):
-
Transfer 1 mL of the sample (e.g., cell suspension, homogenate) to a glass tube.[11]
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.[9][11]
-
Add 1.25 mL of deionized water and vortex for 1 minute.[9][11]
-
Centrifuge at low speed (e.g., 1000 rpm) for 5 minutes to separate the phases.[9]
-
The mixture will separate into two phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette.[9]
-
For quantitative recovery, the remaining aqueous phase and protein pellet can be re-extracted with chloroform.[10]
-
The collected organic phase is then typically dried under a stream of nitrogen before being reconstituted for MS analysis.[8]
-
Key Applications in Research and Drug Development
Stable isotope tracing has become an indispensable tool for investigating lipid metabolism in various contexts.[1][5]
-
Mapping Metabolic Pathways: Tracing allows for the detailed elucidation of lipid synthesis, remodeling, and degradation pathways.[1]
-
Quantifying Metabolic Flux: It is the gold-standard method for measuring the rates of metabolic reactions, providing insights into pathway regulation under different physiological or pathological conditions.[1][4]
-
Understanding Disease Pathophysiology: Dysregulated lipid metabolism is a hallmark of many diseases, including cancer, obesity, type 2 diabetes, and cardiovascular disease.[3][13][14] Isotope tracing helps unravel the specific metabolic alterations that drive these conditions.[1]
-
Drug Discovery and Development: This technique is crucial for determining a drug's mechanism of action by assessing its impact on lipid metabolism.[1] It is also used in ADME (absorption, distribution, metabolism, and excretion) studies.[1]
-
Biomarker Discovery: By comparing metabolic fluxes between healthy and diseased states, novel biomarkers for diagnosis and prognosis can be identified.[1]
De novo lipogenesis is the metabolic pathway that synthesizes fatty acids from non-lipid precursors, primarily excess carbohydrates.[13][14][15] It is a highly regulated process that, when dysregulated, is associated with diseases like obesity and non-alcoholic fatty liver disease.[13][14]
Using a tracer like ¹³C-glucose, researchers can quantify the contribution of glucose carbons to the newly synthesized fatty acid pool. The pathway begins with glucose being converted to pyruvate (B1213749) via glycolysis. Pyruvate enters the mitochondria and is converted to acetyl-CoA, which then forms citrate. Citrate is exported to the cytosol, where it is cleaved back to acetyl-CoA, the primary building block for fatty acid synthesis.[13][16]
Caption: Tracing ¹³C-glucose through the de novo lipogenesis pathway.
FAO is the catabolic process where fatty acids are broken down to produce acetyl-CoA, which then enters the TCA cycle to generate energy.[17][18][19] By supplying cells with a labeled long-chain fatty acid (e.g., ¹³C-palmitate), one can track its breakdown and the subsequent labeling of TCA cycle intermediates and energy cofactors. This is crucial for studying diseases with altered energy metabolism. The process involves transporting the fatty acid into the mitochondria, followed by a cyclical four-step reaction that shortens the fatty acid chain by two carbons in each cycle.[17][20][21]
Data Presentation and Analysis
Following LC-MS/MS analysis, the raw data consists of mass spectra showing the distribution of mass isotopologues for each lipid of interest. An unlabeled lipid will show a characteristic isotopic pattern due to the natural abundance of ¹³C. In contrast, a labeled lipid will exhibit a more complex pattern, with a series of peaks corresponding to the incorporation of one, two, three, or more heavy isotopes.[22]
This data must be corrected for the natural ¹³C abundance to determine the true extent of label incorporation. The results are often presented as the percentage of a lipid pool that is newly synthesized or the fractional contribution of a precursor to a product.
The tables below illustrate how quantitative data from a stable isotope tracing experiment can be summarized.
Table 1: Fractional Synthesis Rate (FSR) of Lipid Species
This table shows the percentage of different lipid classes that were newly synthesized from a ¹³C-glucose tracer over 24 hours in control vs. drug-treated cancer cells.
| Lipid Class | FSR (%) - Control | FSR (%) - Treated | Fold Change (Treated/Control) |
| Phosphatidylcholine (PC) | 35.2 ± 3.1 | 15.8 ± 2.5 | 0.45 |
| Phosphatidylethanolamine (PE) | 28.9 ± 2.8 | 12.1 ± 1.9 | 0.42 |
| Triglycerides (TG) | 55.6 ± 4.5 | 8.3 ± 1.2 | 0.15 |
| Cholesteryl Esters (CE) | 12.1 ± 1.5 | 9.8 ± 1.1 | 0.81 |
Table 2: Isotopologue Distribution of Palmitate (C16:0)
This table shows the relative abundance of different mass isotopologues of palmitate synthesized from ¹³C-glucose, indicating the number of ¹³C atoms incorporated.
| Isotopologue | Relative Abundance (%) - Control | Relative Abundance (%) - Treated |
| M+0 (Unlabeled) | 45.8 | 88.2 |
| M+2 | 12.5 | 4.1 |
| M+4 | 9.8 | 2.5 |
| M+6 | 7.2 | 1.8 |
| M+8 | 6.1 | 1.3 |
| M+10 | 5.5 | 0.9 |
| M+12 | 4.9 | 0.6 |
| M+14 | 4.2 | 0.4 |
| M+16 | 4.0 | 0.2 |
The data clearly shows that the drug treatment significantly inhibits de novo synthesis of all measured lipid classes, with the most profound effect on triglycerides. The isotopologue distribution further confirms a drastic reduction in the incorporation of glucose-derived carbons into palmitate.
Conclusion and Future Perspectives
Stable isotope-labeled lipids are an invaluable tool in metabolomics, providing dynamic insights into the complexities of lipid metabolism that are unattainable with static measurements alone.[1][3][23] The methodologies described in this guide enable researchers to map metabolic pathways, quantify fluxes, and understand the metabolic basis of disease and drug action. Advances in mass spectrometry instrumentation and data analysis software continue to enhance the sensitivity and scope of these techniques.[3][24][25] Future applications will likely involve multi-tracer experiments and integration with other 'omics' data to build comprehensive models of cellular metabolism, further accelerating progress in biomedical research and drug development.[3][26]
References
- 1. benchchem.com [benchchem.com]
- 2. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biochem.wustl.edu [biochem.wustl.edu]
- 9. tabaslab.com [tabaslab.com]
- 10. aquaculture.ugent.be [aquaculture.ugent.be]
- 11. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 12. scribd.com [scribd.com]
- 13. Regulation and Metabolic Significance of De Novo Lipogenesis in Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. De novo lipogenesis in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. De Novo Lipogenesis → Area → Sustainability [lifestyle.sustainability-directory.com]
- 16. researchgate.net [researchgate.net]
- 17. aocs.org [aocs.org]
- 18. jackwestin.com [jackwestin.com]
- 19. Beta oxidation - Wikipedia [en.wikipedia.org]
- 20. Fatty acid beta oxidation | Abcam [abcam.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Stable isotope analysis of dynamic lipidomics | Crick [crick.ac.uk]
- 25. Stable isotope analysis of dynamic lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
A Technical Guide to 17:0-22:4 PE-d5 for Research Applications
For researchers and drug development professionals requiring high-purity deuterated phospholipids, 17:0-22:4 PE-d5 (1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5) serves as a critical internal standard for mass spectrometry-based lipidomics. Its unique composition, with a saturated fatty acid at the sn-1 position and a polyunsaturated fatty acid at the sn-2 position, makes it an ideal tool for the accurate quantification of a wide range of phosphatidylethanolamine (B1630911) (PE) species in complex biological samples. This guide provides an in-depth overview of where to procure this standard, its technical specifications, and detailed experimental protocols for its application.
Sourcing and Procurement of this compound
Several reputable suppliers specialize in the synthesis and distribution of high-purity lipids for research purposes. The following table summarizes the primary sources for this compound.
| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage |
| Avanti Polar Lipids | This compound | 856717L | >99% | 1 mg/mL in Dichloromethane:Methanol (B129727) (1:1) | -20°C |
| Sigma-Aldrich (Distributor for Avanti) | This compound, Avanti Research™ | 856717L | >99% (TLC) | 1 mg/mL solution | −20°C |
| MedChemExpress | This compound | HY-146845S | Not specified | Not specified | Please store the product under the recommended conditions in the Certificate of Analysis |
Technical Data and Specifications
Accurate quantification in lipidomics relies on well-characterized internal standards. The table below provides key technical data for this compound.
| Parameter | Value | Reference |
| Synonym | 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphoethanolamine | [1][2] |
| Molecular Formula | C44H75D5NO8P | [2] |
| Molecular Weight | 787.13 g/mol | [2] |
| CAS Number | 2342575-44-2 | [1][2] |
| Purity | >99% | [2] |
| Stability | 3 Months | [2] |
Experimental Protocols
The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of phosphatidylethanolamines. Below are representative protocols for lipid extraction and LC-MS/MS analysis.
Lipid Extraction from Biological Samples (Folch Method)
This protocol outlines a standard procedure for extracting lipids from biological matrices.
-
Homogenization: Homogenize the tissue or cell sample in a suitable volume of cold phosphate-buffered saline (PBS).
-
Solvent Addition: Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the homogenate.
-
Internal Standard Spiking: Add a known amount of this compound (e.g., from a 1 mg/mL stock solution) to the mixture. The exact amount will depend on the expected concentration of endogenous PEs in the sample.
-
Extraction: Vortex the mixture vigorously for 15-20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and vortex again. Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Drying: Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol or isopropanol.
LC-MS/MS Analysis of Phosphatidylethanolamines
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of PEs.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute the lipids based on their hydrophobicity.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40-50°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is used to detect a broad range of lipid species.
-
Detection Mode: For quantification, Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method.
-
Positive Ion Mode: Precursor ion scan for m/z 141 (the neutral loss of the phosphoethanolamine headgroup) can be used to specifically detect PE species.
-
Negative Ion Mode: Precursor ion scan for specific fatty acyl fragments can also be employed.
-
-
MRM Transitions: Specific precursor-to-product ion transitions for each PE species of interest and for the this compound internal standard should be optimized.
-
Visualizing Workflows and Pathways
Lipidomics Experimental Workflow
The following diagram illustrates a typical workflow for a lipidomics experiment utilizing a deuterated internal standard like this compound.
Caption: A typical lipidomics workflow from sample preparation to data analysis.
Phosphatidylethanolamine in Cell Signaling
Phosphatidylethanolamine is not only a structural component of membranes but also plays a role in various cellular signaling pathways. The diagram below provides a simplified overview of its involvement.
Caption: Simplified overview of PE's roles in cellular signaling.
References
Technical Guide: Certificate of Analysis and Purity of 17:0-22:4 PE-d5
This technical guide provides an in-depth overview of the certificate of analysis and purity specifications for 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-22:4 PE-d5). It is intended for researchers, scientists, and drug development professionals who utilize deuterated phospholipids (B1166683) as internal standards in lipidomics research.
Product Information and Specifications
This compound is a high-purity, deuterated phosphatidylethanolamine (B1630911) used as an internal standard for the quantification of PE species in mass spectrometry-based lipidomics. The integration of stable isotopes allows for precise and accurate measurement of endogenous lipids by correcting for variations during sample preparation and analysis.[1]
Table 1: General Specifications for this compound
| Property | Specification |
| Chemical Name | 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphoethanolamine |
| Molecular Formula | C₄₄H₇₅D₅NO₈P |
| Formula Weight | 787.13 g/mol |
| Exact Mass | 786.59 amu |
| Purity | >99% |
| Storage Temperature | -20°C |
| Physical State | Solution in Dichloromethane:Methanol (B129727) (1:1) |
| CAS Number | 2342575-44-2 |
Data sourced from Avanti Polar Lipids product information.[1]
Representative Certificate of Analysis
The following table summarizes the typical data found on a Certificate of Analysis for a specific lot of this compound.
Table 2: Representative Certificate of Analysis Data
| Analysis | Specification | Result | Method |
| Purity (TLC) | >99% | Conforms | Thin Layer Chromatography |
| Proton NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance |
| Mass Spectrometry | Molecular weight conforms to structure | Conforms | Electrospray Ionization-MS |
| Fatty Acid Composition (GC/FID) | ~50% ± 5% 17:0, ~50% ± 5% 22:4 | Conforms | Gas Chromatography/Flame Ionization Detection |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound.
Purity Assessment by Thin Layer Chromatography (TLC)
This method is used to separate and visualize the phospholipid classes to determine the purity of the product.
Materials:
-
Glass plates pre-coated with 0.25 mm silica (B1680970) gel with a fluorescent indicator (UV254)
-
Methanol
-
Deionized water or Ammonium Hydroxide
-
Boric acid in ethanol (B145695) (2.3% w/v)
-
Developing chamber
-
Visualization reagents (e.g., iodine vapor, ninhydrin (B49086) spray, phosphorus-specific spray)
Protocol:
-
Plate Preparation: The silica gel TLC plates are first washed with a 1:1 (v/v) mixture of chloroform and methanol and then dried. Subsequently, the plates are sprayed with a 2.3% (w/v) solution of boric acid in ethanol and activated by drying in an oven at 100°C for 15 minutes.[2]
-
Sample Application: A small amount of the this compound sample, dissolved in an appropriate solvent, is spotted onto the prepared TLC plate.[2]
-
Development: The plate is placed in a developing chamber containing a solvent system such as chloroform/ethanol/water/triethylamine (30:35:7:35, v/v/v/v). The solvent moves up the plate by capillary action, separating the components of the sample.[2]
-
Visualization: After development, the plate is dried. The separated spots are visualized using various techniques. Iodine vapor can be used for general visualization of lipids. Ninhydrin spray is used to specifically detect primary amines, such as the ethanolamine (B43304) headgroup of PE. A phosphorus-specific spray can also be used to confirm the presence of phospholipids.[3]
-
Interpretation: The purity is assessed by comparing the intensity of the main product spot to any impurity spots. For a purity of >99%, only a single, distinct spot should be observed.
Fatty Acid Composition by Gas Chromatography/Flame Ionization Detection (GC/FID)
This protocol is used to verify the identity and ratio of the fatty acyl chains esterified to the glycerol (B35011) backbone of the phospholipid.
Materials:
-
Gas Chromatograph with Flame Ionization Detector (GC/FID)
-
Capillary column (e.g., DB-225)
-
1N Sodium Methoxide (B1231860)
-
Fatty Acid Methyl Ester (FAME) standards
Protocol:
-
Sample Preparation (Transesterification):
-
A known amount of the phospholipid sample (e.g., 5 mg) is dissolved in hexane.
-
A small volume of 1N sodium methoxide is added to the sample. This reagent catalyzes the hydrolysis of the fatty acids from the glycerol backbone and their simultaneous methylation to form fatty acid methyl esters (FAMEs).
-
The reaction mixture is vortexed and incubated at room temperature for 5 minutes.
-
The mixture is then centrifuged to separate the layers.[4]
-
-
GC/FID Analysis:
-
An aliquot of the hexane layer containing the FAMEs is injected into the GC.
-
The FAMEs are separated on the capillary column based on their volatility and polarity.
-
The separated FAMEs are detected by the Flame Ionization Detector.[4]
-
-
Data Analysis:
-
The retention times of the peaks in the sample chromatogram are compared to those of known FAME standards to identify the fatty acids.
-
The area of each peak is proportional to the amount of that fatty acid in the sample. For an asymmetric phospholipid like this compound, the expected result is approximately 50% ± 5% for each fatty acid component.[4]
-
Visualizations
Lipidomics Experimental Workflow
The following diagram illustrates a typical workflow for a lipidomics experiment where this compound would be used as an internal standard.
Phosphatidylethanolamine Biosynthesis Pathways
This diagram outlines the two primary pathways for the biosynthesis of phosphatidylethanolamine in mammalian cells: the Kennedy pathway and the Phosphatidylserine Decarboxylation pathway.
References
Methodological & Application
Application Notes and Protocols for 17:0-22:4 PE-d5 in LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylethanolamines (PE) are a major class of phospholipids (B1166683) found in biological membranes and are involved in various cellular processes. Accurate quantification of PE species is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of lipids. The use of stable isotope-labeled internal standards is essential for correcting for variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification. 17:0-22:4 PE-d5 is a deuterated phosphatidylethanolamine (B1630911) that serves as an excellent internal standard for the quantification of various PE species in complex biological matrices. This document provides detailed application notes and protocols for the use of this compound in LC-MS/MS-based lipidomics.
Experimental Protocols
Sample Preparation: Lipid Extraction
A robust lipid extraction method is critical for accurate lipid analysis. The following protocol is a widely used method for extracting lipids from biological samples such as plasma, serum, tissues, or cells.
Materials:
-
Biological sample (e.g., 50 µL plasma, 20 mg tissue)
-
Internal Standard Spiking Solution: this compound in a suitable solvent (e.g., methanol (B129727) or chloroform/methanol mixture). The concentration should be optimized based on the expected levels of endogenous PEs.
-
Methyl-tert-butyl ether (MTBE)
-
Methanol (MeOH)
-
Water (H₂O)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization (for tissue samples): Homogenize the tissue sample in a suitable volume of cold methanol.
-
Spiking Internal Standard: To the sample (or homogenate), add a known amount of the this compound internal standard spiking solution.
-
Solvent Addition: Add methanol and MTBE to the sample. A common ratio is 1.5 mL methanol followed by 5 mL MTBE for a 200 µL aqueous sample.
-
Vortexing: Vortex the mixture vigorously for 10-20 minutes at 4°C.
-
Phase Separation: Add water to induce phase separation (e.g., 1.25 mL). Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.
-
Collection of Organic Phase: Carefully collect the upper (organic) phase, which contains the lipids, into a new tube.
-
Re-extraction (Optional but Recommended): Add a fresh volume of MTBE to the lower phase, vortex, and centrifuge again. Combine the upper organic phase with the first extract.
-
Drying: Evaporate the solvent from the combined organic phases under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as acetonitrile/isopropanol (1:9, v/v).[1]
LC-MS/MS Analysis
The following are general conditions for the analysis of phosphatidylethanolamines using LC-MS/MS. These parameters may need to be optimized for specific instruments and applications.
Liquid Chromatography (LC) Conditions:
-
Column: A C30 column is often suitable for separating lipid species (e.g., Thermo Accucore™ C30, 2.6 μm, 2.1 mm × 100 mm).[1]
-
Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]
-
Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Flow Rate: 0.35 mL/min.[1]
-
Column Temperature: 45°C.[1]
-
Injection Volume: 2-5 µL.[1]
Gradient Elution: A typical gradient elution profile is as follows:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 30 |
| 4.0 | 60 |
| 9.0 | 85 |
| 14.0 | 90 |
| 15.5 | 95 |
| 17.3 | 95 |
| 17.5 | 20 |
| 20.0 | 20 |
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative ion modes for comprehensive PE analysis. Phosphatidylethanolamines can be detected as [M+H]⁺ in positive mode or [M-H]⁻ in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is commonly used for quantitative analysis.[1]
-
Ion Source Parameters:
-
MRM Transitions: The specific MRM transitions for each PE species and the internal standard need to be determined by direct infusion of the standards. For this compound, the precursor ion will be its molecular mass plus or minus a proton, and the product ion will correspond to a characteristic fragment (e.g., the neutral loss of the headgroup or one of the fatty acyl chains).
Data Presentation
The use of an internal standard like this compound allows for the accurate quantification of endogenous PE species. The concentration of each analyte is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Table 1: Example MRM Transitions for PE Analysis
| Lipid Species | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| PE(16:0/18:1) | 716.5 | 281.2 (18:1) | Negative |
| PE(18:0/20:4) | 766.5 | 303.2 (20:4) | Negative |
| PE(18:0/22:6) | 790.5 | 327.2 (22:6) | Negative |
| This compound (IS) | 787.1 | 319.2 (22:4) | Negative |
Note: The exact m/z values may vary slightly depending on the instrument and adducts formed. The product ions shown are examples corresponding to the fatty acyl chains.
Visualizations
Experimental Workflow
The overall workflow for the quantitative analysis of phosphatidylethanolamines using this compound as an internal standard is depicted below.
Caption: Workflow for PE analysis using an internal standard.
Logical Relationship of Quantification
The principle of using an internal standard for quantification relies on the assumption that the analyte and the internal standard behave similarly during the analytical process.
Caption: Logic of internal standard-based quantification.
References
Application Note and Protocols for Plasma Lipidomics Sample Preparation using 17:0-22:4 PE-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and preparation of plasma samples for lipidomics analysis, specifically focusing on the use of 17:0-22:4 PE-d5 as an internal standard for the accurate quantification of phosphatidylethanolamines (PE).
Introduction
Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major components of biological membranes and are involved in various cellular processes, including membrane fusion, cell division, and as a precursor for other lipids.[1][2][3] Alterations in PE profiles in plasma have been associated with various diseases, making them important targets in lipidomics research and biomarker discovery.[3][4]
Accurate quantification of individual PE species is crucial for meaningful biological interpretation. Mass spectrometry (MS)-based lipidomics, coupled with liquid chromatography (LC), is a powerful technique for this purpose.[5][6][7] However, the accuracy of quantification can be affected by variations in sample extraction efficiency and instrument response. The use of a stable isotope-labeled internal standard, such as 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 (this compound), is essential to correct for these variations and ensure high precision and accuracy.[8] This internal standard is added to the sample at the beginning of the preparation process and is assumed to behave identically to the endogenous PEs throughout the workflow.[8]
This application note details a robust protocol for the extraction of lipids from plasma using a modified Bligh-Dyer method and the subsequent analysis using LC-MS/MS for the quantification of PE species with this compound as an internal standard.
Materials and Reagents
-
Plasma: Human or animal plasma collected in EDTA- or citrate-containing tubes.
-
Internal Standard: this compound (Avanti Polar Lipids or equivalent).[9]
-
Solvents (HPLC or MS grade):
-
Methanol (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
Water (H₂O)
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Formic acid (FA)
-
-
Glassware and Consumables:
-
Glass centrifuge tubes with PTFE-lined caps
-
Glass autosampler vials with inserts
-
Pipettes and tips
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
Experimental Protocols
-
Prepare a stock solution of this compound in chloroform:methanol (1:1, v/v) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 10 µg/mL in methanol. Store both solutions at -20°C.
This protocol is adapted from established lipid extraction methods.[1]
-
Thaw frozen plasma samples on ice.
-
In a glass centrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to the plasma.
-
Add 1.5 mL of a pre-chilled (-20°C) chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture on ice for 30 minutes to facilitate protein precipitation.
-
Add 0.5 mL of chloroform and vortex for 1 minute.
-
Add 0.5 mL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C. Three layers will be observed: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS analysis. Transfer the reconstituted sample to an autosampler vial.
The analysis of PE species is typically performed using reverse-phase liquid chromatography coupled to a tandem mass spectrometer.
-
LC Column: A C18 column is suitable for separating different lipid species (e.g., Waters ACQUITY UPLC CSH C18 1.7 µm, 2.1 × 100 mm).[10]
-
Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[10]
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[10]
-
Flow Rate: 0.3 mL/min
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more non-polar lipids.
-
Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes is often used for comprehensive lipid analysis. For PEs, negative ion mode is often preferred due to the formation of characteristic fragment ions.
Data Presentation
The concentration of each endogenous PE species is calculated relative to the known concentration of the this compound internal standard. The peak area of the endogenous PE is divided by the peak area of the internal standard and multiplied by the concentration of the internal standard.
Table 1: Example Quantitative Data for PE Species in Human Plasma
| PE Species | Retention Time (min) | Endogenous PE Peak Area | This compound Peak Area | Calculated Concentration (µg/mL) |
| PE(34:1) | 8.2 | 1,250,000 | 2,500,000 | 5.0 |
| PE(36:2) | 9.1 | 2,100,000 | 2,500,000 | 8.4 |
| PE(38:4) | 10.5 | 3,500,000 | 2,500,000 | 14.0 |
| PE(40:6) | 11.8 | 850,000 | 2,500,000 | 3.4 |
Note: This data is for illustrative purposes only. Actual values will vary depending on the sample and experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for plasma lipidomics sample preparation and analysis.
Caption: Logical relationship of quantification using an internal standard.
References
- 1. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Liquid chromatography mass spectrometry-based profiling of phosphatidylcholine and phosphatidylethanolamine in the plasma and liver of acetaminophen-induced liver injured mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. benchchem.com [benchchem.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols for MTBE-Based Lipid Extraction Utilizing a 17:0-22:4 PE-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the extraction of lipids from biological samples using a methyl-tert-butyl ether (MTBE)-based method. This protocol incorporates the use of a 17:0-22:4 Phosphatidylethanolamine-d5 (PE-d5) internal standard for accurate quantification of lipid species.
Introduction
Accurate profiling of lipidomes is crucial for understanding cellular processes and for the development of novel therapeutics. The chosen extraction method significantly impacts the quantitative and qualitative recovery of lipid species. The MTBE-based extraction method, pioneered by Matyash et al., offers a safer and more efficient alternative to traditional chloroform-based methods like Folch and Bligh & Dyer.[1] A key advantage of the MTBE method is that the less dense lipid-containing organic phase forms the upper layer, simplifying its collection and minimizing contamination.[1][2] The use of internal standards, such as 17:0-22:4 PE-d5, is essential for correcting for lipid loss during sample preparation and for accurate quantification in mass spectrometry-based lipidomics.[3][4]
Advantages of the MTBE-Based Lipid Extraction Method:
-
Safety: MTBE is less toxic than chloroform.
-
Efficiency: It provides similar or better recovery for most major lipid classes compared to Folch and Bligh & Dyer methods.[1]
-
Ease of Use: The lipid-containing organic phase forms the upper layer, simplifying its collection and reducing the risk of contamination.[1][2]
-
Automation-Friendly: The straightforward phase separation is amenable to high-throughput automated workflows.[5][6]
-
Comprehensive Analysis: Allows for the simultaneous extraction of both lipids and polar metabolites from a single sample.[6]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for performing MTBE-based lipid extraction with the this compound internal standard.
Reagents and Materials
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
This compound internal standard solution (concentration to be optimized based on sample type and analytical sensitivity)
-
Biological sample (e.g., plasma, tissue homogenate, cell pellet)
-
Glass or polypropylene (B1209903) tubes with screw caps
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Autosampler vials with inserts
Experimental Workflow Diagram
Caption: MTBE-based lipid extraction workflow.
Step-by-Step Protocol
This protocol is a general guideline and may require optimization for specific sample types and volumes.
-
Sample Preparation:
-
For liquid samples (e.g., plasma), place 20-100 µL into a glass tube.[2]
-
For tissue samples, use approximately 10-20 mg (wet weight) and homogenize in an appropriate buffer.
-
Add the desired amount of this compound internal standard solution to the sample. The final concentration of the internal standard should be optimized based on the expected concentration of endogenous phosphatidylethanolamines in the sample.
-
-
Monophasic Extraction:
-
Phase Separation:
-
Add 1.25 mL of water to induce phase separation.[2]
-
Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at room temperature.[2] Two distinct phases will be visible: the upper organic phase containing the lipids and the lower aqueous phase. A solid pellet of precipitated proteins may be present at the bottom.
-
-
Lipid Collection:
-
Carefully collect the upper organic phase (approximately 4 mL) using a pipette and transfer it to a new clean tube. Be cautious not to disturb the interface or the protein pellet.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., 100-200 µL of methanol/chloroform 1:1, v/v or another suitable solvent for LC-MS analysis).
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by mass spectrometry.
-
Data Presentation: Quantitative Comparison of Lipid Extraction Methods
The following tables summarize the recovery and extraction efficiency of the MTBE method in comparison to the traditional Folch and Bligh & Dyer methods for various lipid classes. The data is compiled from multiple studies and may vary based on the specific sample matrix and experimental conditions.
Table 1: Absolute Recovery of Major Lipid Classes from Human Plasma (µg/mL)
| Lipid Class | MTBE Method | Bligh & Dyer Method |
| Phosphatidylcholine (PC) | 1356 ± 78 | 1349 ± 75 |
| Sphingomyelin (SM) | 278 ± 15 | 275 ± 16 |
| Cholesteryl Esters (CE) | 1452 ± 85 | 1461 ± 81 |
| Triacylglycerols (TAG) | 1289 ± 72 | 1295 ± 70 |
| Lysophosphatidylcholine (LPC) | 215 ± 12 | 213 ± 11 |
| Ceramides (Cer) | 8.9 ± 0.5 | 8.5 ± 0.6 |
Data adapted from Matyash et al., 2008. Values represent mean ± standard deviation.[2]
Table 2: Relative Extraction Efficiency of Lipid Classes from Mouse Liver
| Lipid Class | MTBE vs. Folch | MTBE vs. BUME |
| Phosphatidylcholine (PC) | Similar | Similar |
| Phosphatidylethanolamine (PE) | Similar | Similar |
| Phosphatidylserine (PS) | Higher with MTBE | Higher with MTBE |
| Phosphatidylinositol (PI) | Higher with MTBE | Higher with MTBE |
| Phosphatidylglycerol (PG) | Higher with MTBE | Higher with MTBE |
| Lactosylceramide (LacCer) | Lower with MTBE | Lower with MTBE |
Data interpretation from Lofgren et al., 2016. "Similar" indicates no significant difference, while "Higher" or "Lower" indicates a statistically significant difference in recovery.[7]
Table 3: Comparison of Lipid Species Detected in Human Plasma
| Method | Number of Identified Lipids | Median %CV |
| MTBE (Matyash) | 64 ± 2.2 | 11.8% |
| Folch | 61 ± 2.0 | 16.2% |
| Bligh & Dyer | 64 ± 1.5 | 18.1% |
Data adapted from Sarafian et al., 2017. Values represent mean ± standard deviation. %CV indicates the coefficient of variation, a measure of reproducibility.[8]
Conclusion
The MTBE-based lipid extraction method provides a robust, safe, and efficient means of isolating a broad range of lipid classes from various biological samples.[1][5] Its performance is comparable, and in some cases superior, to traditional chloroform-based methods.[1][7] The incorporation of the this compound internal standard ensures accurate and reliable quantification, which is critical for meaningful lipidomics research and its applications in drug development and clinical diagnostics. The provided protocol offers a standardized starting point that can be adapted to specific research needs, contributing to the generation of high-quality, reproducible lipidomics data.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPLASH Brochure [online.flippingbook.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Spiking 17:0-22:4 PE-d5 into Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylethanolamines (PEs) are a class of abundant phospholipids (B1166683) in cellular membranes and play crucial roles in various biological processes.[1] Accurate quantification of PE species in biological matrices is essential for understanding their physiological and pathological significance. Stable isotope-labeled internal standards are critical for achieving high accuracy and precision in mass spectrometry-based lipidomics by correcting for variability in sample preparation and instrument response.[2] 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-22:4 PE-d5) is a deuterated PE analog commonly used as an internal standard for the quantification of various PE molecular species in biological samples such as plasma and tissue homogenates.[3][4]
This document provides detailed application notes and protocols for the accurate spiking of this compound into biological samples, followed by lipid extraction and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Table 1: Quantitative Parameters for Lipidomics Analysis using Deuterated Internal Standards
| Parameter | Value | Biological Matrix | Method | Reference |
| Internal Standard Concentration | 0.2 µM in final extract | Liver Tissue | LC-MS/MS | [3] |
| Internal Standard Mix | UltimateSPLASH™ ONE (includes this compound) | Human Plasma | HILIC-LC-MS/MS | [5] |
| Recovery | >70% for all lipid classes | Human Plasma | SPE-LC/TQ | [6] |
| Intra-day Precision (RSD) | <15% for most lipid classes | Human Plasma | HILIC-LC-MS/MS | [5] |
| Inter-day Precision (RSD) | <15% for most lipid classes | Human Plasma | HILIC-LC-MS/MS | [5] |
Experimental Protocols
Preparation of this compound Internal Standard Solutions
Materials:
-
This compound (powder or solution in chloroform)
-
Chloroform (B151607), HPLC grade
-
Methanol (B129727), LC-MS grade
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
If starting with powder, accurately weigh a precise amount (e.g., 1 mg) of this compound.
-
Dissolve the powder in a known volume of chloroform (e.g., 1 mL) to achieve a final concentration of 1 mg/mL.
-
If starting from a pre-made solution, verify the concentration provided by the manufacturer.
-
Store the stock solution at -20°C in an amber glass vial.
-
-
Working Solution (e.g., 10 µg/mL):
-
Prepare a working solution by diluting the stock solution with methanol.
-
For example, to prepare a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution in 990 µL of methanol.
-
Prepare the working solution fresh or store it at -20°C for a limited time. The stability of the working solution should be validated.
-
Spiking of this compound into Human Plasma and Lipid Extraction (MTBE Method)
This protocol is adapted from the widely used methyl-tert-butyl ether (MTBE) method for lipid extraction.
Materials:
-
Human plasma (thawed on ice)
-
This compound working solution (e.g., 10 µg/mL in methanol)
-
Methanol, LC-MS grade, ice-cold
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, LC-MS grade
-
Vortex mixer
-
Refrigerated centrifuge
-
Sample tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)
-
Nitrogen evaporator or vacuum concentrator
Protocol:
-
Sample Preparation:
-
Aliquot a specific volume of human plasma (e.g., 25 µL) into a clean sample tube.[5]
-
Add a precise volume of the this compound working solution to the plasma sample. The final concentration should be optimized for the specific assay, but a starting point is to achieve a final concentration in the range of 0.2 µM in the final extract.[3] For example, adding 10 µL of a 10 µg/mL working solution to 25 µL of plasma.
-
-
Lipid Extraction:
-
Add 231 µL of ice-cold methanol to the plasma sample containing the internal standard.[5]
-
Vortex the mixture thoroughly for 30 seconds.
-
Add 770 µL of MTBE.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample on an orbital shaker for 1 hour at room temperature.[5]
-
Induce phase separation by adding 192.5 µL of water.[5]
-
Vortex for 1 minute and then centrifuge at 15,800 x g for 10 minutes at 4°C.[5]
-
-
Collection of the Lipid-Containing Upper Phase:
-
After centrifugation, two distinct phases will be visible: an upper organic phase (containing lipids) and a lower aqueous phase.
-
Carefully collect the upper organic phase without disturbing the lower phase and transfer it to a new clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., 100-200 µL of methanol or a mixture of acetonitrile:isopropanol).
-
LC-MS/MS Analysis of Phosphatidylethanolamines
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or QTRAP mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions (Example using HILIC): [5]
-
Column: A HILIC column suitable for lipid class separation.
-
Mobile Phase A: Acetonitrile:water (e.g., 95:5 v/v) with a suitable buffer (e.g., 10 mM ammonium (B1175870) formate).
-
Mobile Phase B: Acetonitrile:water (e.g., 50:50 v/v) with the same buffer.
-
Gradient: A gradient from a high percentage of mobile phase A to a higher percentage of mobile phase B to elute the different lipid classes. The gradient should be optimized for the specific column and lipid classes of interest.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.6 mL/min for a standard analytical column).
-
Column Temperature: e.g., 40°C.
-
Injection Volume: e.g., 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is commonly used for PE analysis.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the target PEs and the internal standard. For PEs, a characteristic neutral loss of the phosphoethanolamine headgroup (141.02 Da) is often observed.
-
MRM Transition for this compound:
-
Precursor Ion (Q1): m/z 786.6 (corresponding to [M-H]⁻ of this compound).
-
Product Ion (Q3): m/z 645.6 (corresponding to the neutral loss of the d5-phosphoethanolamine headgroup). Note: The exact m/z may vary slightly depending on the instrument calibration.
-
-
-
Instrument Parameters: Optimize the following parameters for maximum signal intensity:
-
Capillary voltage
-
Source temperature
-
Gas flows (nebulizer, heater, and curtain gas)
-
Collision energy (CE) and declustering potential (DP) for each MRM transition.
-
Mandatory Visualization
Caption: Experimental workflow for spiking this compound into biological samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Integrated lipidomics and network pharmacology analysis to reveal the mechanisms of berberine in the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. uab.edu [uab.edu]
Application Notes and Protocols for 17:0-22:4 PE-d5 as an Internal Standard in Lipidomics
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed information and protocols for the use of 1-heptadecanoyl-2-(8Z,11Z,14Z,17Z)-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-22:4 PE-d5) as an internal standard for the quantitative analysis of phosphatidylethanolamines (PE) and other lipid species in complex biological samples using mass spectrometry-based lipidomics.
Introduction
This compound is a deuterated synthetic phospholipid that is not naturally present in most biological systems.[1] Its unique mass makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based lipidomics.[1] By adding a known amount of this compound to a sample prior to lipid extraction and analysis, it can be used to normalize for variations in sample preparation, extraction efficiency, and instrument response, thereby enabling accurate quantification of endogenous lipid species.
Quantitative Data Summary
The concentration of this compound used in an internal standard mix can vary depending on the specific application, sample type, and the expected concentration range of the endogenous lipids being measured. Below is a summary of concentrations reported in commercial internal standard mixtures and scientific literature.
| Internal Standard Mix/Application | Concentration of this compound | Solvent | Reference |
| UltimateSPLASH™ ONE | 25 µg/mL | 1:1 Dichloromethane:Methanol (B129727) | [2] |
| PE Internal Standard Mixture - UltimateSPLASH™ | 25 µg/mL | 1:1 Dichloromethane:Methanol | [3] |
| Serum Lipidome Fingerprinting for Gastric Cancer Diagnosis | 0.4 µg/mL (in extraction solvent) | Methanol | [4] |
| Integrated Lipidomics for Hyperlipidemia Research | 0.2 µM (in extraction mixture) | Methyl tert-butyl ether: Methanol (3:1, V/V) | [5] |
Experimental Protocols
This section provides a general protocol for the use of this compound as an internal standard in a typical lipidomics workflow for plasma or serum samples.
I. Preparation of Internal Standard Stock and Working Solutions
-
Internal Standard Stock Solution (e.g., 1 mg/mL):
-
Obtain commercially available this compound, which is often supplied as a solution (e.g., in 1:1 Dichloromethane:Methanol).[2][3] If supplied as a solid, dissolve it in a suitable organic solvent such as methanol or a chloroform (B151607):methanol mixture to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C as recommended.[6]
-
-
Internal Standard Working Solution (e.g., 10 µg/mL):
-
Prepare a working solution by diluting the stock solution with methanol or another appropriate solvent. For example, to prepare a 10 µg/mL working solution, dilute the 1 mg/mL stock solution 1:100.
-
The concentration of the working solution should be optimized based on the specific experimental requirements and the expected levels of endogenous lipids.
-
II. Sample Preparation and Lipid Extraction (Bligh-Dyer Method)
This protocol is a widely used method for lipid extraction from plasma or serum.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma or serum sample.
-
Add a predetermined volume of the this compound internal standard working solution to achieve the desired final concentration in the extraction solvent (e.g., 0.4 µg/mL as described in a study).[4]
-
-
Lipid Extraction:
-
Add 450 µL of cold methanol to the sample containing the internal standard.[4]
-
Vortex the mixture for 1 minute.
-
Add 900 µL of chloroform and vortex for 1 minute.
-
Add 225 µL of water and vortex for 1 minute.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to induce phase separation.
-
-
Collection of Organic Phase:
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean tube.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis (e.g., acetonitrile:isopropanol = 1:9, V/V).[5]
-
III. LC-MS/MS Analysis
The following provides a general set of parameters for LC-MS/MS analysis. These should be optimized for the specific instrument and application.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for lipidomics (e.g., ACQUITY Premier CSH C18, 100 mm × 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile/isopropanol (10/90, v/v) with 10 mM ammonium formate and 0.1% formic acid.[5]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipids.[5]
-
Flow Rate: 0.35 mL/min.[5]
-
Column Temperature: 45°C.[5]
-
Injection Volume: 2 µL.[5]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is often used to cover a broad range of lipid classes.
-
Data Acquisition: Data-dependent acquisition (DDA) or targeted methods like multiple reaction monitoring (MRM) can be employed.
-
Precursor and Product Ions for this compound: The specific m/z values for the precursor and product ions of this compound should be determined and included in the acquisition method for its targeted detection and quantification.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a lipidomics experiment utilizing an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Diagnosis and prognosis prediction of gastric cancer by high-performance serum lipidome fingerprints | EMBO Molecular Medicine [link.springer.com]
- 5. Integrated lipidomics and network pharmacology analysis to reveal the mechanisms of berberine in the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. pubs.acs.org [pubs.acs.org]
Quantitative Lipidomics Workflow for Phosphatidylethanolamine Analysis Using 17:0-22:4 PE-d5 Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed workflow for the quantitative analysis of phosphatidylethanolamine (B1630911) (PE) species in biological samples using a liquid chromatography-mass spectrometry (LC-MS) based approach. The protocol incorporates 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-22:4 PE-d5) as an internal standard for accurate quantification.
Phosphatidylethanolamines are a class of phospholipids (B1166683) that are major components of biological membranes and are involved in various cellular processes.[1][2] They play crucial roles in membrane fusion, protein localization and function, and serve as precursors for signaling molecules.[1][3] Dysregulation of PE metabolism has been implicated in several diseases, making the quantitative analysis of PE species a critical aspect of lipidomics research.[4]
This workflow is designed for researchers in academia and industry who are engaged in lipidomics studies, biomarker discovery, and drug development.
Experimental Workflow
The overall experimental workflow for quantitative PE lipidomics is depicted below. This process begins with sample preparation, including lipid extraction and the addition of the internal standard, followed by LC-MS/MS analysis, data processing, and finally, data interpretation.
Experimental Protocols
Materials and Reagents
-
Internal Standard: this compound (Avanti Polar Lipids, Inc.)[5]
-
Solvents: Methyl-tert-butyl ether (MTBE), Methanol (B129727), Acetonitrile, Isopropanol, Water (all LC-MS grade)[6]
-
Additives: Formic acid, Ammonium (B1175870) formate (B1220265) (LC-MS grade)[6]
-
Biological Samples: Plasma, serum, or tissue homogenates.
Sample Preparation: Lipid Extraction using MTBE
This protocol is adapted for a 100 µL plasma sample. Volumes should be scaled accordingly for other sample types and volumes.
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample. Spike the sample with a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol). The final concentration of the internal standard should be sufficient to provide a robust signal in the LC-MS/MS analysis.
-
Methanol Addition: Add 300 µL of cold methanol to the sample and vortex for 30 seconds to precipitate proteins.
-
MTBE Addition: Add 1 mL of MTBE and vortex for 1 minute.
-
Phase Separation: Incubate the mixture at room temperature for 10 minutes, then add 250 µL of water and vortex for 30 seconds. Centrifuge at 14,000 x g for 5 minutes at 4°C to induce phase separation.
-
Lipid Phase Collection: Carefully collect the upper organic phase (containing the lipids) and transfer it to a new 1.5 mL tube.
-
Re-extraction (Optional but Recommended): To the remaining lower aqueous phase, add 500 µL of MTBE, vortex, and centrifuge again. Collect the upper organic phase and combine it with the first extract.
-
Drying: Dry the combined organic extracts under a gentle stream of nitrogen gas at 30°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable LC-MS solvent, such as isopropanol/acetonitrile/water (2:1:1, v/v/v).[7] Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.
-
Sample Transfer: Transfer the clear supernatant to an LC-MS autosampler vial for analysis.
LC-MS/MS Analysis
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation and sample type.
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for lipid separation, such as a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) or a HILIC column.[8]
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[9]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[9]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 45°C
Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole or QTRAP mass spectrometer (e.g., SCIEX QTRAP 5500) is recommended for quantitative analysis.[8][10]
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Ion Source Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM). The MRM transitions for various PE species and the internal standard should be optimized. Precursor ions correspond to the [M-H]⁻ of the PE species, and product ions are typically the fatty acyl chains.
Table 1: Example MRM Transitions for PE Species and Internal Standard
| Lipid Species | Precursor Ion (m/z) | Product Ion (m/z) |
| PE(16:0/18:1) | 716.5 | 255.2 (16:0) / 281.2 (18:1) |
| PE(18:0/20:4) | 766.5 | 283.2 (18:0) / 303.2 (20:4) |
| PE(18:1/18:2) | 742.5 | 281.2 (18:1) / 279.2 (18:2) |
| This compound (IS) | 786.6 | 267.2 (17:0) / 327.3 (22:4) |
Data Processing and Quantification
-
Peak Integration: The raw LC-MS/MS data is processed using the instrument manufacturer's software (e.g., Analyst). The peaks corresponding to each PE species and the internal standard are integrated to obtain the peak area.
-
Response Ratio Calculation: The response ratio for each endogenous PE species is calculated by dividing its peak area by the peak area of the internal standard (this compound).
-
Quantification: The absolute concentration of each PE species is determined using a calibration curve generated with authentic standards of known concentrations. If authentic standards are not available for all species, the data can be reported as the response ratio relative to the internal standard.
Table 2: Example Quantitative Data for PE Species in Plasma
| Lipid Species | Control Group (µg/mL, Mean ± SD) | Treatment Group (µg/mL, Mean ± SD) | p-value |
| PE(16:0/18:1) | 15.2 ± 2.1 | 25.8 ± 3.5 | <0.01 |
| PE(18:0/20:4) | 8.9 ± 1.5 | 12.1 ± 2.0 | <0.05 |
| PE(18:1/18:2) | 12.5 ± 1.8 | 18.7 ± 2.9 | <0.01 |
Phosphatidylethanolamine in Cellular Signaling
Phosphatidylethanolamine is not merely a structural component of membranes but also an active participant in cellular signaling.[3] It is involved in processes such as autophagy, apoptosis, and membrane trafficking.[4] The diagram below illustrates a simplified overview of PE's involvement in cellular pathways.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of phosphatidylethanolamine species in biological samples using this compound as an internal standard. The described workflow, from sample preparation to data analysis, offers a robust and reliable method for researchers investigating the roles of PE in health and disease. The use of a deuterated internal standard is crucial for correcting for variations in extraction efficiency and instrument response, thereby ensuring accurate and precise quantification. This methodology can be applied to a wide range of research areas, including but not limited to, metabolic diseases, neurodegenerative disorders, and cancer research.
References
- 1. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 3. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated lipidomics and network pharmacology analysis to reveal the mechanisms of berberine in the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Lipidomics Data Processing Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and precise quantification of lipid species is essential for understanding their roles in health and disease. The use of stable isotope-labeled internal standards, particularly deuterated standards, has become a cornerstone for achieving reliable and reproducible results in mass spectrometry-based lipidomics.[1][2] Deuterated standards are lipid molecules where one or more hydrogen atoms have been replaced by deuterium.[1] This document provides detailed application notes and protocols for the data processing workflow in lipidomics using deuterated standards, from sample preparation to data analysis.
The primary advantage of using deuterated internal standards lies in their chemical similarity to the endogenous analytes.[1][3] They co-elute closely with their non-labeled counterparts during liquid chromatography (LC) and exhibit similar ionization efficiencies in the mass spectrometer.[1] This allows for effective correction of variations that can occur during sample handling, such as sample loss during extraction and matrix effects that can suppress or enhance the analyte signal.[1] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, the ratio of the signal intensity of the endogenous lipid to the deuterated standard can be used for precise and accurate quantification.[1]
Experimental Workflow
The overall experimental workflow for quantitative lipidomics using deuterated standards involves several key stages, from sample preparation to data analysis. Each step is critical for obtaining high-quality, reproducible data.
Caption: A generalized experimental workflow for quantitative lipidomics using deuterated internal standards.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)
This protocol is a widely used method for extracting lipids from plasma or serum samples.[4]
Materials:
-
Frozen plasma samples
-
Deuterated internal standard mixture
-
0.9% NaCl solution
-
1.5 mL microcentrifuge tubes
-
Glass Pasteur pipettes
-
Nitrogen gas stream
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add a known amount of the deuterated internal standard mixture in a small volume of solvent.
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein precipitation.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., isopropanol/acetonitrile/water mixture) for LC-MS analysis.[4]
Protocol 2: Lipid Extraction from Tissues (MTBE Method)
This protocol describes the extraction of lipids from tissue samples using methyl-tert-butyl ether (MTBE).[5]
Materials:
-
Frozen tissue samples (approx. 30 mg)
-
Ice-cold methanol
-
Bead beater
-
MTBE
-
Deuterated lipid internal standards
-
Sonicator
-
Ice-cold water
-
Centrifuge
Procedure:
-
Homogenize approximately 30 mg of frozen tissue in 500 µL of ice-cold methanol using a bead beater at 4°C.
-
Add 1 mL of MTBE to 300 µl of the homogenate, spiked with a known amount of deuterated lipid internal standards.[5]
-
Sonicate the samples (e.g., 3 x 30 seconds) and then agitate at 4°C for 30 minutes.[5]
-
Add 250 µL of ice-cold water, vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes at 20°C.[5]
-
The upper organic phase contains the lipids.[5]
-
Collect the upper organic phase and dry it under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS analysis.
Protocol 3: LC-MS/MS Analysis
This is a general protocol for the analysis of lipids by LC-MS/MS. Specific parameters may need to be optimized for different lipid classes and instrumentation.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
LC Parameters:
-
Column: A C18 reversed-phase column suitable for lipid separation is commonly used.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[3]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.[4]
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.[3]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 55°C) to ensure reproducible retention times.[3]
MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes is typically used to cover a broad range of lipid classes.[4]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is commonly used for quantitative analysis, where specific precursor-product ion transitions for each analyte and internal standard are monitored.[4]
Data Processing and Quantification
The raw data from the LC-MS/MS analysis is processed to identify and quantify individual lipid species.
1. Peak Integration: The first step is to integrate the peak areas of both the endogenous lipid and the corresponding deuterated internal standard.
2. Normalization: The peak area of the endogenous lipid is normalized to the peak area of its corresponding deuterated internal standard. This ratio corrects for variations in sample preparation and instrument response.[1][6]
3. Quantification: The concentration of the endogenous lipid is calculated using a calibration curve. The calibration curve is generated by analyzing a series of standard solutions with known concentrations of the analyte and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Software Tools: Several software tools are available to automate and streamline the data processing workflow.
-
MS-DIAL: An open-source software for untargeted metabolomics and lipidomics data processing that supports various instrument data formats. It can perform peak picking, alignment, deconvolution, and lipid annotation. MS-DIAL also supports internal standard-based normalization for relative and semi-absolute quantification.[7]
-
LipidMatch Normalizer (LMN): An open-source tool that can be integrated into various lipidomics workflows to select the most appropriate internal standards for relative quantitation.[8][9] LMN uses a ranking system to assign standards to analytes based on lipid class, adduct, and retention time.[8][9]
-
Lipostar2: A comprehensive software for LC-MS/MS-based lipidomics that includes features for raw data import, peak detection, identification, quantification, and statistical analysis. It also supports stable isotope labeling experiments.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative lipidomics data. The concentrations are typically expressed in µg/mL for plasma and µg/g for tissue.[10]
Table 1: Representative Quantitative Data for Fatty Acids in Human Plasma
| Fatty Acid | Endogenous (µg/mL) | Deuterated Standard (µg/mL) |
| Palmitic Acid (C16:0) | 150.5 ± 12.3 | 10.0 |
| Stearic Acid (C18:0) | 85.2 ± 9.8 | 10.0 |
| Oleic Acid (C18:1) | 250.1 ± 25.6 | 10.0 |
| Linoleic Acid (C18:2) | 180.7 ± 15.4 | 10.0 |
| Arachidonic Acid (C20:4) | 50.3 ± 6.1 | 5.0 |
Table 2: Representative Quantitative Data for Phospholipids in Mouse Liver Tissue
| Phospholipid Class | Endogenous (µg/g tissue) | Deuterated Standard (µg/g tissue) |
| Phosphatidylcholine (PC) | 2500 ± 350 | 100 |
| Phosphatidylethanolamine (PE) | 1200 ± 180 | 50 |
| Phosphatidylserine (PS) | 300 ± 45 | 20 |
| Phosphatidylinositol (PI) | 450 ± 60 | 20 |
| Sphingomyelin (SM) | 250 ± 30 | 15 |
Signaling Pathway Visualization
Lipids are not only structural components and energy storage molecules but also act as critical signaling molecules in various cellular pathways. For example, free fatty acids can modulate the insulin (B600854) signaling pathway. Elevated levels of certain free fatty acids can impair insulin signaling, leading to insulin resistance.[10]
Caption: A simplified diagram of the insulin signaling pathway and its modulation by free fatty acids.
Conclusion
The use of deuterated internal standards is a powerful strategy for achieving accurate and precise quantification in lipidomics.[1] By correcting for inevitable variations in sample preparation and analysis, this approach significantly enhances the reliability of the obtained data. The detailed protocols and data processing guidelines presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to implement high-quality quantitative lipidomics workflows. Careful attention to each step, from sample handling to data analysis, is crucial for unraveling the complex roles of lipids in biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolomics and Lipidomics Sample Preparation [protocols.io]
- 6. lipidomicstandards.org [lipidomicstandards.org]
- 7. LIPID MAPS [lipidmaps.org]
- 8. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Phosphatidylethanolamines using 17:0-22:4 PE-d5 Internal Standard with MS-DIAL 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular physiology and pathology. Phosphatidylethanolamines (PE), a major class of phospholipids, are key structural components of cell membranes and are integral to various cellular processes, including membrane fusion, protein folding, and cell signaling. Accurate quantification of PE species is crucial for understanding their roles in health and disease. This application note provides a detailed protocol for the quantitative analysis of phosphatidylethanolamines using a deuterated internal standard, 17:0-22:4 PE-d5, and the comprehensive lipidomics software, MS-DIAL 5.
Experimental Design and Workflow
A robust lipidomics workflow is essential for obtaining high-quality, reproducible data. The following diagram outlines the key steps from sample preparation to data analysis.
Caption: Experimental workflow for quantitative lipidomics analysis.
Experimental Protocols
Lipid Extraction (Methyl-tert-butyl ether - MTBE Method)
This protocol is a modification of the widely used MTBE method for lipid extraction.
Materials:
-
Biological sample (e.g., 20 µL plasma, 1x10^6 cells, or 10 mg tissue homogenate)
-
Methanol (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
This compound internal standard solution (e.g., 10 µg/mL in methanol)
-
Water, HPLC grade
-
Vortex mixer
-
Centrifuge (capable of 16,000 x g and 4°C)
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
To your sample, add 200 µL of methanol.
-
Add 10 µL of the this compound internal standard solution.
-
Add 750 µL of MTBE.
-
Vortex the mixture vigorously for 10 minutes at 4°C.
-
Add 125 µL of water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (containing the lipids) into a new tube.
-
Dry the organic phase in a vacuum concentrator.
-
Resuspend the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., Acetonitrile/Isopropanol 1:1, v/v).
UPLC-MS/MS Analysis
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
UPLC Conditions (Example):
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM Ammonium Formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
-
Gradient:
-
0-2 min: 40% B
-
2-2.1 min: 40-43% B
-
2.1-12 min: 43-50% B
-
12-12.1 min: 50-97% B
-
12.1-18 min: 97% B
-
18-18.1 min: 97-40% B
-
18.1-20 min: 40% B
-
-
Flow Rate: 0.26 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive and Negative ESI
-
Capillary Voltage: 3.0 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 1000 L/hr
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
-
Mass Range: m/z 100-1500
Data Analysis with MS-DIAL 5
MS-DIAL is a comprehensive, open-source software for untargeted lipidomics data analysis. Its capabilities include peak detection, deconvolution, identification, and quantification. Recent versions of MS-DIAL have demonstrated the ability to correctly annotate complex deuterated internal standards like this compound.[1]
Data Processing Steps:
| Step | Description | Software/Tool | Key Parameters |
| 1. Data Conversion | Convert raw mass spectrometry data files to a compatible format (e.g., .abf). | Reifycs AbfConverter | - |
| 2. Project Creation | Create a new project in MS-DIAL 5, defining the data files, alignment file, and analysis parameters. | MS-DIAL 5 | Select appropriate instrument type and ionization mode. |
| 3. Peak Detection | Automated detection of chromatographic peaks from the raw data. | MS-DIAL 5 | Set mass accuracy, retention time tolerance, and peak height thresholds. |
| 4. Alignment | Align peaks across all samples based on their m/z and retention time. | MS-DIAL 5 | Specify retention time and m/z tolerance for alignment. |
| 5. Lipid Identification | Annotate lipids by matching MS1 and MS/MS data against an internal lipid database (e.g., LipidMaps) and spectral libraries. | MS-DIAL 5 | Utilize both positive and negative ion mode data for comprehensive identification. |
| 6. Quantification | Normalize the peak area of each identified PE species to the peak area of the this compound internal standard. | MS-DIAL 5 | Select the internal standard and specify the lipid classes it will be used to quantify. |
| 7. Data Export | Export the quantified data matrix for statistical analysis. | MS-DIAL 5 | Export as a .csv or .txt file. |
Phosphatidylethanolamine (PE) Biosynthesis and Signaling
Understanding the metabolic pathways of PEs is essential for interpreting lipidomics data. The two primary pathways for PE synthesis are the Kennedy pathway (also known as the CDP-ethanolamine pathway) in the endoplasmic reticulum and the Phosphatidylserine Decarboxylase (PSD) pathway in the mitochondria.[2]
Caption: Major biosynthesis and signaling pathways of Phosphatidylethanolamine.
Changes in the levels of specific PE species, as quantified using the methods described here, can provide valuable information about the activity of these pathways and their downstream effects on cellular function.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of phosphatidylethanolamines in complex biological samples. By combining a robust experimental protocol with the advanced data processing capabilities of MS-DIAL 5, researchers can achieve accurate and reliable quantification of PE species. The use of the specific deuterated internal standard, this compound, ensures high-quality data for a deeper understanding of the role of phosphatidylethanolamines in health and disease, which is critical for biomarker discovery and drug development.
References
Application Notes and Protocols for Creating a Calibration Curve with 17:0-22:4 PE-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of lipid species is paramount in various fields, including biomarker discovery, disease diagnostics, and drug development. Phosphatidylethanolamines (PEs) are a major class of phospholipids (B1166683) in cellular membranes, and alterations in their levels are associated with various physiological and pathological processes.[1][2] Mass spectrometry-based lipidomics is a powerful tool for lipid analysis, and the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reproducible quantification.[3]
This document provides a detailed application note and experimental protocols for creating a calibration curve using 17:0-22:4 PE-d5, a deuterated internal standard, for the precise quantification of phosphatidylethanolamine (B1630911) species.
Application Note: The Role of this compound in Quantitative Lipidomics
1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 (this compound) is a synthetic, deuterated phosphatidylethanolamine that is not naturally abundant in most biological systems.[4][5] Its five deuterium (B1214612) atoms on the ethanolamine (B43304) headgroup give it a mass shift of +5 Da compared to its non-labeled counterpart, allowing it to be distinguished by a mass spectrometer.
The core principle behind using this compound is stable isotope dilution. A known and constant amount of the deuterated standard is added to all calibration standards, quality control samples, and unknown biological samples prior to lipid extraction and analysis.[3][6] Because the deuterated standard is chemically identical to the endogenous PE analyte, it experiences the same extraction efficiency, ionization response, and potential matrix effects during LC-MS/MS analysis.[7] By calculating the ratio of the peak area of the endogenous analyte to the peak area of the internal standard, variations introduced during sample workup and analysis can be normalized, leading to highly accurate quantification.[8]
Experimental Protocols
The following protocols provide a framework for creating a calibration curve for a target PE species using this compound as an internal standard. These protocols can be adapted based on the specific biological matrix and available instrumentation.
Protocol 1: Preparation of Stock Solutions and Calibration Standards
This protocol describes the preparation of the internal standard (IS) stock solution, the analyte (e.g., 16:0-22:6 PE) stock solution, and the working calibration standards.
1. Materials:
-
This compound (Internal Standard)
-
Target PE analyte standard (e.g., 16:0-22:6 PE)
-
LC-MS grade methanol (B129727)
-
LC-MS grade chloroform (B151607) or Dichloromethane:Methanol (1:1)[5][9]
-
Glass vials with PTFE-lined caps
-
Calibrated micropipettes
2. Procedure:
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Reconstitute the entire contents of the vial (e.g., 1 mg) in 1 mL of a 1:1 (v/v) chloroform:methanol mixture to achieve a final concentration of 1 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
Analyte Stock Solution (1 mg/mL):
-
Follow the same procedure as for the IS to prepare a 1 mg/mL stock solution of the target PE analyte.
-
-
Working Internal Standard (IS) Solution (10 µg/mL):
-
Perform a 1:100 dilution of the IS Stock Solution in methanol. For example, add 10 µL of the 1 mg/mL IS stock to 990 µL of methanol.
-
-
Working Analyte Solution (100 µg/mL):
-
Perform a 1:10 dilution of the Analyte Stock Solution in methanol. For example, add 100 µL of the 1 mg/mL analyte stock to 900 µL of methanol.
-
-
Preparation of Calibration Standards:
-
Label a series of microcentrifuge tubes for each calibration point (e.g., Cal 1 to Cal 8) and a blank.
-
Prepare the calibration standards by serial dilution of the Working Analyte Solution into methanol as outlined in the table below.
-
Add a constant volume of the Working Internal Standard Solution to each calibration standard (and to the samples to be analyzed).
-
Protocol 2: Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)
This protocol details a widely used liquid-liquid extraction method for lipids from plasma samples.[10][11]
1. Materials:
-
Plasma samples, thawed on ice
-
Working Internal Standard (IS) Solution (10 µg/mL) from Protocol 1
-
LC-MS grade methanol, pre-chilled at -20°C
-
LC-MS grade methyl-tert-butyl ether (MTBE), pre-chilled at -20°C
-
LC-MS grade water
-
Vortex mixer
-
Centrifuge capable of 4°C
-
Nitrogen gas evaporator
2. Procedure:
- To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
- Add 10 µL of the Working Internal Standard Solution (10 µg/mL) to the plasma.
- Add 200 µL of cold methanol and vortex for 20 seconds.[12]
- Add 800 µL of cold MTBE and vortex for 1 minute.[12]
- Add 200 µL of water to induce phase separation and vortex for 20 seconds.[12]
- Centrifuge the mixture at 10,000 x g at 4°C for 10 minutes.[12]
- Carefully collect the upper organic phase (approximately 700-800 µL) and transfer it to a new tube.
- Dry the collected lipid extract under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., isopropanol/acetonitrile/water).[2]
Protocol 3: LC-MS/MS Analysis
This section provides typical starting parameters for the analysis of phosphatidylethanolamines. Method optimization is recommended for specific instruments and analytes.
1. Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system
-
Triple Quadrupole or Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source
2. LC Parameters:
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm) is commonly used for lipid separation.[8]
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[13]
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium formate and 0.1% formic acid.[13]
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 45-50°C
-
Injection Volume: 2-5 µL
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipids, followed by a re-equilibration step.
3. MS/MS Parameters:
-
Ionization Mode: Negative ESI is often preferred for PE analysis due to better ionization efficiency.[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The specific precursor-to-product ion transitions for the target PE analyte and the this compound internal standard must be determined. For PE species, a common transition involves the neutral loss of the phosphoethanolamine headgroup (141 Da) in positive mode or monitoring for fatty acid fragments in negative mode.[14]
-
Source Parameters: Optimize parameters such as IonSpray Voltage, Temperature, and gas flows for maximum signal intensity.[8]
Protocol 4: Data Analysis and Calibration Curve Construction
1. Procedure:
- Integrate the peak areas for both the endogenous PE analyte and the this compound internal standard in the chromatograms for each calibration standard.
- Calculate the Peak Area Ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration point.
- Create a calibration curve by plotting the Peak Area Ratio (y-axis) against the known concentration of the analyte in the calibration standards (x-axis).
- Perform a linear regression analysis on the data points. A weighting factor of 1/x or 1/x² is often applied to improve accuracy at lower concentrations.
- The equation of the line (y = mx + c) and the coefficient of determination (R²) are used to assess the quality of the curve. An R² value >0.99 is generally considered acceptable.[15]
- For unknown samples, calculate the Peak Area Ratio and use the regression equation to determine the concentration of the endogenous PE.
Data Presentation
The quantitative data from the calibration curve should be summarized in a clear and structured table.
Table 1: Example Calibration Curve Data for 16:0-22:6 PE using this compound Internal Standard
| Calibration Level | Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Blank | 0 | ND | 1.52E+06 | 0.000 | 0.00 | - |
| Cal 1 | 1 | 3.15E+04 | 1.49E+06 | 0.021 | 0.98 | 98.0 |
| Cal 2 | 5 | 1.62E+05 | 1.55E+06 | 0.105 | 5.12 | 102.4 |
| Cal 3 | 10 | 3.18E+05 | 1.51E+06 | 0.211 | 9.95 | 99.5 |
| Cal 4 | 50 | 1.55E+06 | 1.48E+06 | 1.047 | 49.8 | 99.6 |
| Cal 5 | 100 | 3.21E+06 | 1.53E+06 | 2.098 | 101.2 | 101.2 |
| Cal 6 | 250 | 7.98E+06 | 1.50E+06 | 5.320 | 248.5 | 99.4 |
| Cal 7 | 500 | 1.65E+07 | 1.54E+06 | 10.714 | 503.1 | 100.6 |
| Regression | y = 0.0214x + 0.0005 | R² = 0.9992 |
ND: Not Detected. IS: Internal Standard.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logic of using an internal standard for quantification.
Caption: Experimental workflow for quantitative lipid analysis.
Caption: Logic of internal standard-based quantification.
References
- 1. Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. euncl.org [euncl.org]
- 7. scispace.com [scispace.com]
- 8. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Integrated lipidomics and network pharmacology analysis to reveal the mechanisms of berberine in the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Isotopic Interference in Lipidomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic interference when using 17:0-22:4 PE-d5 as an internal standard in mass spectrometry-based lipid analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a high-purity, deuterated phosphatidylethanolamine (B1630911) (PE) used as an internal standard for quantitative analysis in mass spectrometry (MS), particularly in the field of lipidomics.[1] Its full chemical name is 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero(d5)-3-phosphoethanolamine.[2][3] The "d5" signifies that five hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen.[1] This mass shift allows the instrument to distinguish it from its endogenous, non-labeled counterparts. By adding a known amount of this compound to a sample before processing, researchers can accurately quantify other PE species by comparing their signal intensities to that of the internal standard, which helps to correct for sample loss during preparation and variations in instrument response.
Q2: What is isotopic interference and how does it affect lipid analysis?
Isotopic interference in mass spectrometry occurs when the mass-to-charge ratio (m/z) of a lipid of interest overlaps with the m/z of an isotopic variant of a different molecule.[4] This overlap can lead to artificially inflated signals and, consequently, inaccurate quantification.[5] In lipidomics, there are two main types of isotopic interference:
-
Type I Interference: This results from the natural abundance of stable heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) within a single lipid molecule.[4][6] This creates a predictable pattern of isotopic peaks (M+1, M+2, etc.) for that lipid.
-
Type II Interference: This is a more challenging form of interference that occurs when an isotopic peak of one lipid species (e.g., its M+2 peak, which is two mass units heavier than its most abundant, monoisotopic form) has the same nominal mass as the monoisotopic peak of a different lipid.[4][6][7] This is common in lipidomics, where a sample contains many lipids of similar structure and mass.[7]
Q3: My signal for this compound is unexpectedly high in some samples. How can I confirm if this is due to isotopic interference?
An unexpectedly high signal for an internal standard is a red flag that may indicate interference.[8] To confirm this, you can perform the following checks:
-
Analyze a Blank Sample: Prepare and run a blank sample (the extraction solvent and any reagents without the biological matrix).[8] If a significant signal is still observed at the m/z of your internal standard, it could indicate contamination from the solvent or system.[9]
-
Examine Isotopic Patterns: Compare the observed isotopic distribution of the peak with the theoretical isotopic pattern for this compound. A distorted pattern or unusual M+1/M+2 ratios suggest the presence of an overlapping species.[4]
-
Review Chromatographic Peaks: If you are using liquid chromatography (LC)-MS, carefully inspect the peak shape of the internal standard. A non-Gaussian peak, shoulder peaks, or peak tailing could indicate that a co-eluting, interfering compound is present.[9]
-
Use High-Resolution Mass Spectrometry (HR-MS): If available, analyze the sample on an HR-MS instrument like an Orbitrap or FT-ICR. These instruments can often resolve the small mass difference between your internal standard and the interfering isobaric species.[8][10][11]
Q4: What is a likely source of isotopic interference for this compound?
A primary source of interference for this compound is a Type II overlap from an endogenous, non-deuterated PE species. For example, the M+2 isotopic peak of a PE containing a more saturated fatty acid can overlap with the monoisotopic peak of a PE with one less double bond.
Consider the endogenous lipid 18:0-22:5 PE . Its chemical formula is C₄₃H₇₆NO₈P. Due to the natural abundance of ¹³C (~1.1%), a small percentage of these molecules will contain two ¹³C atoms, giving it an M+2 peak. This M+2 peak can be isobaric with the monoisotopic peak of your This compound internal standard, leading to an artificially high signal if they are not chromatographically separated.
Quantitative Data Summary
The table below details the theoretical m/z values for this compound and a potential interfering lipid, highlighting the challenge of resolving them with low-resolution mass spectrometers.
| Compound | Formula | Adduct | Mass Type | Calculated m/z | Note |
| This compound | C₄₄H₇₅D₅NO₈P | [M+H]⁺ | Monoisotopic | 787.6212 | This is the target peak for the internal standard. |
| Endogenous 18:0-22:5 PE | C₄₃H₇₆NO₈P | [M+H]⁺ | Monoisotopic | 774.5385 | This is the most abundant peak of the endogenous lipid. |
| Endogenous 18:0-22:5 PE | C₄₁¹³C₂H₇₆NO₈P | [M+H]⁺ | M+2 Isotope | 776.5452 | This isotopic peak from the endogenous lipid can interfere with the internal standard if not resolved. |
Note: The m/z values are calculated for the protonated adducts [M+H]⁺. The interference becomes more complex when considering other potential adducts.
Experimental Protocols
Protocol for Mathematical Correction of Type II Isotopic Interference
This protocol describes a sequential algorithm to mathematically correct for the contribution of an interfering lipid's M+2 peak to the internal standard's signal. This is most effective when analyzing a series of related lipids that differ by their degree of unsaturation.
Methodology:
-
Data Acquisition: Acquire mass spectra of the lipid extract using an instrument with sufficient resolution to clearly define the isotopic patterns. If using LC-MS, ensure chromatographic peaks are well-defined.
-
Peak Integration: Integrate the peak areas for the monoisotopic peak (M), the M+1, and the M+2 peaks for both the suspected interfering lipid (e.g., 18:0-22:5 PE) and the internal standard (this compound).
-
Theoretical Isotope Distribution Calculation: Calculate the theoretical relative abundance of the M, M+1, and M+2 isotopes for the interfering lipid based on its elemental formula (e.g., C₄₃H₇₆NO₈P). The theoretical abundance of the M+2 peak is critical for this correction.
-
Calculate Interference Contribution: a. Using the integrated peak area of the monoisotopic peak of the interfering lipid (e.g., 18:0-22:5 PE), and its theoretical M+2 abundance, calculate the expected signal intensity of its M+2 peak. Interference Signal = (Integrated Area of Interfering Lipid's M Peak) * (Theoretical Relative Abundance of its M+2 Peak)
-
Apply Correction: Subtract the calculated interference signal from the observed signal of your internal standard. Corrected IS Signal = (Observed Integrated Area of this compound) - (Calculated Interference Signal)
-
Data Reporting: Use the corrected internal standard signal for all subsequent quantification calculations to ensure greater accuracy.
Visualizations
Caption: A workflow diagram for troubleshooting high internal standard signals.
Caption: Diagram of Type II isotopic interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. en-trust.at [en-trust.at]
- 6. lipidomicstandards.org [lipidomicstandards.org]
- 7. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. zefsci.com [zefsci.com]
- 10. Enhancing Lipidomics With High-Resolution Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phosphatidylethanolamine (PE) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of phosphatidylethanolamines (PEs) during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for PE analysis?
Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte, such as a PE, due to the presence of co-eluting compounds from the sample matrix.[1][2] In the electrospray ionization (ESI) source, these interfering molecules compete with the analyte for charge or for access to the droplet surface, leading to a decreased signal intensity for the analyte of interest.[1] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses, making it a significant challenge in bioanalysis.[1][3]
Q2: What are the primary causes of ion suppression when analyzing PEs?
The most significant contributors to ion suppression in the analysis of biological samples are phospholipids (B1166683) themselves, which are highly abundant in matrices like plasma and serum.[2][4][5] Other endogenous matrix components such as salts, proteins, and other lipids can also interfere.[6] These components can co-elute with PEs, especially in reversed-phase chromatography, and compete for ionization in the MS source. Additionally, exogenous substances introduced during sample preparation, such as polymers from plasticware or mobile phase additives, can also cause ion suppression.[3]
Q3: How can I determine if ion suppression is affecting my PE analysis?
A widely used method to identify and visualize regions of ion suppression is the post-column infusion experiment.[6][7] In this technique, a standard solution of the analyte is continuously infused into the mobile phase flow after the analytical column. A blank matrix sample is then injected. Any dip or reduction in the constant analyte signal baseline indicates a region where co-eluting matrix components are causing suppression.[6] Comparing the peak area of an analyte in a post-extraction spiked sample to its peak area in a neat solution is another way to quantify the extent of matrix effects.[3][7]
Troubleshooting Guides
Issue: Poor sensitivity and reproducibility in PE quantification.
This issue is often a direct consequence of ion suppression. The following troubleshooting steps can help identify the cause and find a solution.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving ion suppression issues in PE analysis.
Guide 1: Optimizing Sample Preparation
Effective sample preparation is the most critical step to remove interfering matrix components before they enter the LC-MS system.[8]
-
Problem: High levels of phospholipids and other matrix components are co-extracting with my PEs.
-
Solution: Employ a more selective sample preparation technique than simple protein precipitation (PPT). While PPT removes proteins, it is largely ineffective at removing phospholipids.[3][5]
| Technique | Principle | Phospholipid Removal Efficiency | Analyte Recovery |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | Low (~50% or less)[8] | Variable, risk of analyte loss due to co-precipitation.[3] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on polarity. | Moderate to High | Dependent on solvent choice and analyte properties.[8] |
| Solid-Phase Extraction (SPE) | Selective retention of analytes or interferences on a solid sorbent. | High to Very High | Generally high with proper method development. |
| HybridSPE®-Phospholipid | A specific type of SPE that uses zirconia-coated silica (B1680970) to selectively bind and remove phospholipids via Lewis acid-base interaction.[4][7] | Very High (>99%)[9] | High for a wide range of analytes.[7] |
Recommendation: For robust removal of phospholipids, specialized SPE techniques like HybridSPE®-Phospholipid are highly effective.[7]
Sample Preparation Workflow (HybridSPE)
Caption: Workflow for phospholipid depletion using HybridSPE® technology.
Guide 2: Optimizing Chromatographic Separation
If sample preparation alone is insufficient, chromatographic conditions can be modified to separate PEs from the interfering compounds.[3]
-
Problem: My PE analytes are co-eluting with a region of ion suppression.
-
Solution: Change the chromatographic selectivity to resolve the analytes from the interferences.
-
Switch Chromatography Mode: Phospholipids are often highly retained in reversed-phase (RP) chromatography and elute late in the gradient, where many hydrophobic analytes also elute.[10] Switching to Hydrophilic Interaction Liquid Chromatography (HILIC) can provide an orthogonal separation, often eluting PEs away from the bulk of interfering phospholipids.[11]
-
Use Orthogonal Techniques: UltraPerformance Convergence Chromatography™ (UPC2), which uses supercritical CO2 as the primary mobile phase, offers a powerful orthogonal separation to RPLC, effectively separating hydrophobic compounds from late-eluting phospholipids.[10]
-
Modify Gradient: Adjusting the gradient slope or the organic modifier can shift the retention time of your PEs relative to the interfering species.
-
Guide 3: Using Chemical Modification or Additives
-
Problem: My PEs have poor ionization efficiency or are still suppressed after sample prep and chromatography optimization.
-
Solution: Consider the use of ion-pairing reagents or chemical derivatization.
-
Ion-Pairing Reagents: Cationic ion-pairing reagents can be used to form complexes with phospholipids, enabling their sensitive detection in the positive ion mode.[11][12] However, these reagents can be persistent in the LC-MS system and may cause suppression themselves, so they must be used with caution.[13][14] It is often recommended to dedicate a column and even an LC system for ion-pairing applications.[14]
-
Chemical Derivatization: Derivatizing the primary amine group of PEs (e.g., with Fmoc-Cl) can improve their chromatographic behavior and ionization efficiency, potentially moving them away from sources of suppression.[15]
-
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Detection
This protocol helps visualize at what retention times matrix components cause ion suppression.
-
System Setup:
-
Prepare a standard solution of your PE analyte at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).
-
Place this solution in a syringe pump.
-
Using a T-junction, connect the syringe pump output to the LC flow path between the analytical column and the MS ion source.
-
-
Infusion:
-
Begin the LC gradient without an injection and start the syringe pump at a low flow rate (e.g., 10 µL/min).
-
Monitor the signal of your PE analyte in the MS. It should stabilize to a constant baseline.
-
-
Injection and Analysis:
-
Once the baseline is stable, inject a blank, extracted matrix sample (prepared using your standard protocol).
-
Continue to monitor the analyte's signal throughout the entire chromatographic run.
-
-
Interpretation:
-
A stable, flat baseline indicates no ion suppression.
-
A significant drop in the signal baseline indicates a region where co-eluting matrix components are causing ion suppression. The retention time of this drop corresponds to the elution of interfering compounds.[6]
-
Protocol 2: Phospholipid Removal using HybridSPE®-Precipitation
This method combines protein precipitation with selective phospholipid removal.[7]
-
Sample Pre-treatment:
-
To 100 µL of plasma or serum, add 300 µL of 1% formic acid in acetonitrile.
-
-
Precipitation:
-
Vortex the sample for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.
-
-
Phospholipid Removal:
-
Place a HybridSPE® cartridge or 96-well plate on a vacuum or positive pressure manifold.
-
Load the supernatant from the previous step directly onto the HybridSPE® sorbent.
-
-
Elution:
-
Apply a gentle vacuum (e.g., <10 in. Hg) or positive pressure.
-
Collect the entire flow-through. This fraction contains the analytes of interest, now depleted of phospholipids.
-
-
Analysis:
-
The collected filtrate is ready for direct injection into the LC-MS system.
-
Mechanism of Ion Suppression
Caption: Competition between analytes and matrix interferences in the ESI source leads to ion suppression.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Use of ion pairing reagents for sensitive detection and separation of phospholipids in the positive ion mode LC-ESI-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 15. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 17:0-22:4 PE-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of the sample matrix on the quantification of 17:0-22:4 PE-d5 and other lipid species.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3][4] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][3] In lipidomics, particularly when analyzing biological samples, phospholipids (B1166683) are a primary cause of matrix effects, especially in electrospray ionization (ESI).[1][5] When quantifying this compound, which often serves as an internal standard, matrix effects can lead to inaccurate measurements of endogenous lipids if not properly addressed.
Q2: How can I determine if my lipid analysis is being affected by matrix effects?
A2: Two primary methods can be used to assess the presence and impact of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where the signal response of an analyte spiked into a blank matrix extract is compared to the response of the same analyte in a neat solvent.[1][3] A significant difference between the two signals indicates the presence of matrix effects.[1] A value of 100% indicates no matrix effect, a value < 100% suggests ion suppression, and a value > 100% indicates ion enhancement.[1]
-
Post-Column Infusion: This qualitative method helps identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of the analyte is infused into the mass spectrometer after the analytical column while a blank, extracted sample is injected.[1] Dips or rises in the analyte's baseline signal indicate regions of ion suppression or enhancement, respectively.[1]
Q3: How does using a deuterated internal standard like this compound help in overcoming matrix effects?
A3: A deuterated internal standard, such as this compound, is chemically almost identical to the endogenous analyte but has a different mass due to the presence of deuterium (B1214612) atoms.[2] Because of this similarity, it experiences nearly the same matrix effects as the analyte during sample preparation and ionization.[2][5] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2][5] Stable isotope-labeled internal standards are considered the "gold standard" for compensating for matrix effects.[5]
Q4: What are the most common sources of matrix effects in biological samples for lipid analysis?
A4: In biological matrices such as plasma, serum, and urine, common sources of interference include:
-
Phospholipids: These are a major component of cell membranes and a significant contributor to matrix-induced ionization suppression.[5]
-
Salts and Urea: Particularly in urine samples, these can interfere with ionization.[2]
-
Proteins: If not adequately removed, proteins can cause interference and contaminate the analytical column.[2][6]
-
Other endogenous molecules: Various other small molecules present in the biological sample can co-elute with the analyte of interest and cause matrix effects.[3]
Troubleshooting Guides
Problem 1: Low and inconsistent signal intensity for this compound across replicates.
| Possible Cause | Troubleshooting Steps |
| Ion Suppression from Matrix Components | 1. Optimize Sample Preparation: Employ more rigorous sample preparation techniques to remove interfering matrix components. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) over simple protein precipitation.[5] For high phospholipid content, specialized removal products can be used.[5] 2. Sample Dilution: Diluting the sample can reduce the concentration of interfering components.[1][5] Ensure that the analyte concentration remains above the instrument's limit of detection.[1][5] 3. Optimize Chromatography: Modify the chromatographic method to better separate the analyte from matrix interferences.[1][5] This could involve adjusting the gradient, changing the mobile phase, or using a different column.[1][5] |
| Inefficient Extraction | 1. Review Extraction Protocol: Ensure the chosen extraction method is suitable for phosphatidylethanolamines. The Bligh and Dyer or Folch methods are common for lipid extraction.[6] 2. Check Solvent Quality: Use high-purity solvents to avoid introducing contaminants.[6] 3. Verify pH and Solvent Ratios: For LLE, ensure the pH and solvent ratios are optimal for partitioning your lipid of interest. |
Problem 2: High variability in the analyte/internal standard ratio.
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Ensure Co-elution: Verify that the analyte and the this compound internal standard co-elute as closely as possible.[5] If they do not, they may be subject to different matrix effects. Adjust the chromatography to improve co-elution. 2. Assess Matrix Effect Across Batches: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[4] Analyze quality control samples with each batch to monitor for variability. |
| Inaccurate Pipetting | 1. Verify Pipette Calibration: Ensure all pipettes used for adding the internal standard and for sample preparation are properly calibrated. 2. Review Pipetting Technique: Inconsistent pipetting can introduce significant error. |
| Internal Standard Stability | 1. Check Storage Conditions: Ensure the this compound internal standard is stored correctly to prevent degradation. 2. Prepare Fresh Working Solutions: Prepare fresh working solutions of the internal standard regularly. |
Quantitative Data Summary
The following table summarizes the general effectiveness of different sample preparation techniques in reducing matrix effects.
| Sample Preparation Method | Typical Matrix Effect Reduction | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Medium | Medium-High | Medium |
| Solid-Phase Extraction (SPE) | High | High | Medium |
| HybridSPE®-Phospholipid | Very High (for phospholipids) | High | High |
This table provides a generalized summary. Actual performance may vary depending on the specific matrix and analyte.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantitatively determine the degree of ion suppression or enhancement for this compound in a specific sample matrix.
Materials:
-
Blank biological matrix (e.g., plasma, serum) free of the analyte.
-
Pure analytical standard of this compound.
-
Solvents for extraction and reconstitution (e.g., methanol, acetonitrile, isopropanol).
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes).
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at a known concentration.
-
Set B (Blank Matrix Extract): Process the blank biological matrix through your entire sample preparation workflow (e.g., protein precipitation, LLE, or SPE).
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.[1][5]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.[1]
-
Protocol 2: General Solid-Phase Extraction (SPE) for Phospholipid Removal
Objective: To reduce matrix effects by removing phospholipids from a biological sample prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges with a suitable sorbent (e.g., reversed-phase C18, mixed-mode).
-
Sample to be analyzed.
-
This compound internal standard.
-
Conditioning, equilibration, wash, and elution solvents (optimized for the specific SPE cartridge and analytes).
-
SPE manifold.
Procedure:
-
Sample Pre-treatment: Spike the sample with the this compound internal standard. Perform any necessary pre-treatment steps such as protein precipitation and dilution.
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[5]
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[5]
-
Loading: Load the pre-treated sample onto the SPE cartridge.[5]
-
Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components, including many phospholipids.[5]
-
Elution: Pass the elution solvent through the cartridge to collect the analytes of interest.[5]
-
Evaporation and Reconstitution: The eluted sample is typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system.
Visualizations
Caption: A typical experimental workflow for lipid analysis using mass spectrometry.
Caption: How sample matrix components can lead to inaccurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradients for PE Lipid Separation
Welcome to the technical support center. This resource provides detailed guidance for researchers, scientists, and drug development professionals on optimizing liquid chromatography (LC) methods for the separation of phosphatidylethanolamine (B1630911) (PE) lipids, including the use of 17:0-22:4 PE-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the best column choice for separating PE lipids and the this compound internal standard?
A1: The optimal column depends on your specific separation goal. The two most common choices are Reverse-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2][3]
-
Reverse-Phase (RP-LC): This is the most widely used method for lipidomics.[3] It separates lipids based on the length and degree of unsaturation of their fatty acyl chains.[2] For separating PE species from each other and from the this compound internal standard, a C18 or C30 column is recommended to provide the necessary hydrophobicity to resolve different acyl chain compositions.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates lipids based on the polarity of their headgroups.[2][5] This technique is excellent for class-specific separation, meaning it can effectively separate PE lipids as a class from other phospholipid classes like phosphatidylcholines (PC) or phosphatidylserines (PS).[1][5] However, it provides less resolution between PE species with different fatty acid chains.
For resolving individual PE molecular species and ensuring the this compound internal standard is separated from endogenous lipids, Reverse-Phase LC is generally the preferred method .
Q2: Why might my this compound internal standard co-elute with an endogenous PE lipid?
A2: Co-elution occurs when the internal standard has nearly identical chromatographic behavior to an endogenous PE species in your sample. In RP-LC, this means the endogenous PE has a very similar hydrophobicity profile to the 17:0 and 22:4 fatty acyl chains of the standard. To resolve this, you need to adjust the selectivity of your method. See the Troubleshooting Guide below for specific steps.
Q3: What are the recommended mobile phases and additives for PE lipid analysis?
A3: Mobile phase selection is critical for good separation and for compatibility with mass spectrometry (MS). A typical setup for RP-LC involves a two-solvent gradient.
| Mobile Phase Component | Purpose | Common Composition |
| Mobile Phase A (Weak) | Elutes more polar lipids first. | Acetonitrile/Water (e.g., 60:40) with additives.[6] |
| Mobile Phase B (Strong) | Elutes more hydrophobic lipids. | Isopropanol (B130326)/Acetonitrile (e.g., 90:10) with additives.[6] |
| Additives | Improve peak shape and ionization efficiency for MS. | 10 mM Ammonium (B1175870) Formate (B1220265) or 10 mM Ammonium Acetate.[3] Formic acid (0.1%) can be used for positive mode ionization, while ammonium hydroxide (B78521) can be used for negative mode.[3][7] |
Q4: How does the gradient slope affect the separation of complex PE mixtures?
A4: The gradient slope—the rate of change in the percentage of Mobile Phase B over time—directly impacts resolution.
-
Shallow Gradient (Slow increase in %B): A shallower gradient provides more time for lipids with similar hydrophobicities to interact with the stationary phase, leading to better separation (resolution) between closely eluting peaks. This is ideal for resolving complex mixtures of PE species.
-
Steep Gradient (Fast increase in %B): A steeper gradient will cause lipids to elute faster, resulting in sharper but less resolved peaks. This can be useful for rapid screening but may lead to co-elution of the internal standard with other lipids.
Experimental Workflow & Optimization Logic
The following diagrams illustrate a typical experimental workflow for lipid analysis and the logical process for optimizing your LC gradient.
Caption: High-level workflow for LC-MS based lipidomics analysis.
Caption: Decision-making process for troubleshooting and optimizing LC separation.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting) for PE Lipids
| Possible Cause | Solution |
| Sample Solvent Mismatch | The solvent used to reconstitute your lipid extract is too strong (e.g., pure isopropanol) compared to the initial mobile phase conditions. This causes the sample to spread out on the column before the gradient starts. Solution: Reconstitute your final lipid extract in a solvent that is weaker than or matches the initial mobile phase composition (e.g., a mix of isopropanol:acetonitrile:water).[8] |
| Secondary Interactions | The polar headgroup of PE lipids can have unwanted interactions with the silica (B1680970) backbone of the column, causing peak tailing. Solution: Ensure your mobile phase contains an appropriate additive like ammonium formate or acetate. These salts help to shield the active sites on the stationary phase and improve peak shape.[3] |
| Column Contamination/Degradation | Accumulation of non-eluting lipids or operating the column outside its recommended pH range can damage the stationary phase.[8] Solution: First, try flushing the column with a strong solvent wash sequence (e.g., isopropanol followed by dichloromethane, if compatible). If the problem persists, the column may need to be replaced.[8] |
Problem 2: Co-elution of PE Species with the this compound Internal Standard
| Possible Cause | Solution |
| Insufficient Chromatographic Resolution | The gradient is too steep, or the column is not providing enough selectivity to separate the internal standard from an endogenous PE with a similar retention time. |
| Solution 1: Decrease the Gradient Slope. Increase the gradient time to make the increase in Mobile Phase B more gradual. This will increase the separation between closely eluting species. For example, if your gradient runs from 30% to 95% B in 10 minutes, try extending it to 15 or 20 minutes. | |
| Solution 2: Change Mobile Phase Selectivity. Slightly alter the ratio of your organic solvents. For instance, changing Mobile Phase B from 90:10 Isopropanol:Acetonitrile to 80:20 can alter the elution profile and may resolve the co-eluting peaks. | |
| Solution 3: Use a Higher Retentivity Column. If adjusting the gradient is insufficient, consider a column with a different stationary phase, such as a C30 column. The C30 phase provides greater shape selectivity for lipids, which can help separate species with the same carbon number but different double bond positions. |
Detailed Experimental Protocol
This section provides a representative protocol for the separation of PE lipids using a reverse-phase LC-MS/MS system.
Lipid Extraction (MTBE Method)
This protocol is suitable for extracting a broad range of lipids from plasma or cell samples.[3]
-
Preparation : To 10 µL of sample (e.g., plasma), add 225 µL of cold (-20°C) methanol (B129727) containing your this compound internal standard.[3]
-
Vortex : Vortex the mixture for 10 seconds.
-
Add MTBE : Add 750 µL of cold methyl tert-butyl ether (MTBE).[3]
-
Shake : Shake the mixture for 6 minutes at 4°C.
-
Phase Separation : Add 188 µL of LC-MS grade water to induce phase separation and centrifuge at 14,000 rpm for 2 minutes.[3]
-
Collect Supernatant : Carefully collect the upper organic phase, which contains the lipids.
-
Dry and Reconstitute : Dry the collected organic phase under a stream of nitrogen. Reconstitute the lipid extract in a solvent suitable for injection (e.g., 100 µL of Acetonitrile/Isopropanol 1:1 v/v).
LC-MS/MS Conditions
These are starting conditions that should be optimized for your specific instrument and application.
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[6] |
| Column Temperature | 45-55 °C |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate[9] |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate[9] |
| Flow Rate | 0.35 - 0.4 mL/min[9][10] |
| Injection Volume | 2 - 5 µL |
Example LC Gradient Program
This is a generic gradient that provides a good starting point for optimization.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 2.0 | 70 | 30 |
| 4.0 | 40 | 60 |
| 9.0 | 15 | 85 |
| 15.5 | 5 | 95 |
| 17.5 | 5 | 95 |
| 18.0 | 80 | 20 |
| 20.0 | 80 | 20 |
This gradient is adapted from a published method and may require adjustment.[9] The final two steps are for column re-equilibration before the next injection.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipidomics by HILIC-Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Integrated lipidomics and network pharmacology analysis to reveal the mechanisms of berberine in the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Technical Support Center: 17:0-22:4 PE-d5 Stability and Long-Term Storage
This technical support center provides guidance on the stability and long-term storage of 17:0-22:4 PE-d5 (1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of this deuterated phospholipid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored as a solution in an organic solvent at -20°C.[1][2][3] It is critical to store the solution in a glass vial with a Teflon-lined cap to prevent contamination from plasticizers that can leach from plastic containers.[2] To minimize oxidation, it is best practice to overlay the solution with an inert gas such as argon or nitrogen before sealing the vial.[2]
Q2: Can I store this compound as a dry powder?
No, it is not recommended to store this compound, an unsaturated lipid, as a dry powder for long periods.[2] Unsaturated lipids are often hygroscopic and can readily absorb moisture, which can lead to hydrolysis and oxidation.[2] Upon receipt, the powdered lipid should be promptly dissolved in a suitable organic solvent.[2]
Q3: What is the expected stability of this compound under recommended storage conditions?
According to the supplier, the stability of this compound is at least 3 months when stored at -20°C in a suitable organic solvent.[1]
Q4: What solvents are suitable for dissolving and storing this compound?
A common solvent system for phospholipids (B1166683) is a mixture of chloroform (B151607) and methanol. For instance, a 1:1 or 2:1 (v/v) chloroform:methanol mixture is often used. The choice of solvent may depend on the downstream application.
Q5: How can I minimize degradation of this compound during handling?
To minimize degradation, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the cold surface. Handle the solution under an inert atmosphere (e.g., in a glove box or by quickly flushing the vial with argon or nitrogen) to reduce exposure to oxygen. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor signal intensity or inconsistent results in mass spectrometry | Degradation of the standard: The polyunsaturated 22:4 fatty acid chain is susceptible to oxidation, and the ester linkages can undergo hydrolysis.[4] | - Verify Storage Conditions: Ensure the standard has been stored at -20°C in a glass vial with a Teflon-lined cap, under an inert atmosphere.[2] - Check for Signs of Degradation: Analyze the standard by TLC or LC-MS to check for the presence of degradation products such as lysophospholipids or oxidized species. - Use a Fresh Aliquot: If degradation is suspected, use a fresh, unopened aliquot of the standard. |
| Precipitate observed in the solution upon warming | Incomplete solubilization or solvent evaporation: The lipid may not be fully dissolved, or some solvent may have evaporated during storage, increasing the concentration. | - Gentle Warming and Sonication: Warm the solution gently (to room temperature) and sonicate briefly to aid dissolution. Avoid excessive heating, which can accelerate degradation. - Check Solvent Volume: Visually inspect the solvent level to see if it has noticeably decreased. If so, the concentration may be inaccurate. |
| Unexpected peaks in chromatogram | Contamination: Impurities may have been introduced from the storage container, solvent, or handling process. | - Use High-Purity Solvents: Always use high-purity, HPLC-grade or equivalent solvents. - Proper Storage Containers: Confirm that the standard is stored in glass vials with Teflon-lined caps, as plastic containers can leach contaminants.[2] |
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[1][2][3] | To slow down chemical degradation processes like oxidation and hydrolysis. |
| Form | Solution in organic solvent[2] | Unsaturated lipids are hygroscopic and unstable as dry powders.[2] |
| Container | Glass vial with Teflon-lined cap[2] | To prevent leaching of plasticizers and other contaminants. |
| Atmosphere | Inert gas (Argon or Nitrogen)[2] | To minimize oxidation of the polyunsaturated fatty acid chain. |
| Handling | Aliquot into single-use vials | To avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. |
Experimental Protocols
Protocol 1: Reconstitution of Powdered this compound
This protocol describes the proper procedure for dissolving a powdered sample of this compound to prepare a stock solution.
Materials:
-
Vial of powdered this compound
-
High-purity organic solvent (e.g., chloroform:methanol, 2:1, v/v)
-
Gas-tight glass syringe
-
Clean, amber glass vial with a Teflon-lined cap
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Allow the sealed vial of powdered lipid to equilibrate to room temperature before opening. This prevents moisture condensation.
-
Calculate the required volume of solvent to achieve the desired stock solution concentration.
-
Under a stream of inert gas, open the vial.
-
Using a gas-tight syringe, add the calculated volume of the organic solvent to the vial.
-
Seal the vial tightly with the Teflon-lined cap.
-
Gently vortex or sonicate the vial until the lipid is completely dissolved. The solution should be clear.
-
For long-term storage, it is recommended to transfer the solution to a clean, amber glass vial and flush with inert gas before sealing.
Protocol 2: General Stability Assessment by LC-MS
This protocol provides a general workflow for assessing the stability of a this compound solution over time.
Materials:
-
Stock solution of this compound
-
LC-MS system
-
Appropriate mobile phases and column for lipid analysis
Procedure:
-
Timepoint Zero (T0) Analysis: Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for LC-MS analysis. Analyze this sample to obtain the initial purity profile and peak area of the intact this compound.
-
Storage: Store the remaining stock solution and aliquots under the recommended conditions (-20°C, inert atmosphere).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 3 months), remove an aliquot, allow it to warm to room temperature, and analyze it by LC-MS under the same conditions as the T0 sample.
-
Data Analysis: Compare the peak area of the intact this compound at each timepoint to the T0 value. A significant decrease in the peak area or the appearance of new peaks corresponding to degradation products (e.g., lyso-PE, oxidized PE) indicates instability.
Visualizations
Caption: Workflow for assessing the stability of this compound over time.
Caption: Simplified potential degradation pathways for this compound.
References
Technical Support Center: Analysis of 17:0-22:4 PE-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent in-source fragmentation of 17:0-22:4 PE-d5 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer, occurring before they reach the mass analyzer. For this compound, this is problematic as it can lead to the loss of the phosphoethanolamine-d5 headgroup, generating fragment ions that can be mistaken for other lipid species. This can result in inaccurate quantification and misidentification of the target analyte.[1][2] ISF increases the complexity of the mass spectrum, making data analysis more challenging.[1]
Q2: What are the primary causes of in-source fragmentation of phospholipids (B1166683) like this compound?
A2: The primary causes of ISF in phospholipids are excessive energy transfer to the ions in the ion source. This is mainly influenced by three key instrumental parameters:
-
High Cone Voltage (or Fragmentor/Declustering Potential): This voltage accelerates ions from the atmospheric pressure region to the vacuum region of the mass spectrometer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[3]
-
High Source/Capillary Temperature: Elevated temperatures can provide thermal energy that contributes to the breakdown of labile molecules like phospholipids.[4]
-
High Capillary/Spray Voltage: While necessary for ionization, excessively high voltages can also contribute to increased ion internal energy and fragmentation.[5]
Q3: How can I detect if in-source fragmentation of my this compound standard is occurring?
A3: You can identify ISF by observing specific fragment ions in your mass spectrum. For this compound, the most common in-source fragment is the neutral loss of the deuterated phosphoethanolamine headgroup (a loss of approximately 146 Da). You may also see fragment ions corresponding to the individual fatty acyl chains. To confirm ISF, you can systematically vary the cone voltage; an increase in the intensity of suspected fragment ions relative to the precursor ion as the voltage is raised is a strong indicator of ISF.[3]
Q4: Can the choice of ionization mode affect the in-source fragmentation of this compound?
A4: Yes, the ionization mode can influence fragmentation. Phosphatidylethanolamines can be analyzed in both positive and negative ion modes. In positive ion mode, you will typically observe the [M+H]⁺ ion. In negative ion mode, you will see the [M-H]⁻ ion. The stability of these ions and their propensity to fragment can differ. It is recommended to test both modes to determine which provides the most stable signal for your specific instrument and conditions.[6]
Troubleshooting Guides
Issue 1: High Abundance of Fragment Ions and Low Precursor Ion Intensity for this compound
This guide provides a systematic approach to reducing in-source fragmentation and maximizing the signal of the intact this compound molecule.
Systematic Parameter Optimization Workflow
Caption: A stepwise workflow for troubleshooting and minimizing in-source fragmentation.
Quantitative Impact of Source Parameters on this compound Fragmentation (Illustrative Data)
The following table provides an illustrative guide to the expected impact of adjusting key mass spectrometer source parameters on the fragmentation of this compound. The values are based on general principles for phospholipids and should be optimized for your specific instrument.
| Parameter | Setting Range | Expected Impact on Precursor Ion (this compound) | Expected Impact on Fragment Ion (e.g., Neutral Loss of Headgroup) | Recommendation |
| Cone Voltage | 20 - 100 V | Signal may decrease at very low voltages but will be more stable. | Intensity significantly decreases with lower voltage. | Start at a low setting (e.g., 20-30 V) and increase incrementally to find the best balance between signal intensity and minimal fragmentation. |
| Source/Capillary Temperature | 150 - 350 °C | Lower temperatures reduce thermal degradation. | Fragmentation decreases at lower temperatures. | An optimal range is often between 200-250°C to ensure efficient desolvation without excessive fragmentation. |
| Capillary/Spray Voltage | 2.0 - 4.5 kV | Stable spray is crucial. Too low a voltage will result in an unstable signal. | Higher voltages can increase fragmentation. | Use the lowest voltage that maintains a stable spray and consistent ion current. |
| Nebulizer Gas Flow | Instrument Dependent | Affects desolvation efficiency. | Indirectly affects fragmentation by influencing the ion's internal energy. | Optimize for a stable and intense precursor ion signal. |
Issue 2: Inconsistent Quantification of this compound Internal Standard
Inconsistent quantification can arise from variable in-source fragmentation between samples, especially when matrix effects differ.
Logical Relationship for Consistent Quantification
Caption: Key factors and solutions for achieving consistent internal standard quantification.
Troubleshooting Steps:
-
Confirm Optimized and Stable MS Conditions: Ensure that the optimized source parameters from Issue 1 are applied and remain stable throughout the analytical run.
-
Evaluate Matrix Effects: Prepare a sample with the this compound standard in a clean solvent and compare its fragmentation pattern and intensity to a sample where the standard is spiked into the extracted matrix. A significant difference suggests matrix effects are influencing fragmentation.
-
Improve Sample Preparation: If matrix effects are significant, consider additional sample cleanup steps to remove interfering compounds.
-
Optimize Chromatography: Ensure that the this compound elutes in a region of the chromatogram with minimal co-eluting matrix components to reduce ion suppression or enhancement that could alter fragmentation.
Experimental Protocols
Protocol 1: Direct Infusion for Optimization of Source Parameters
This protocol describes how to systematically optimize source parameters to minimize in-source fragmentation of this compound using direct infusion.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in methanol:chloroform 1:1)
-
Infusion pump
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Prepare the Standard Solution: Prepare a working solution of this compound at a concentration that gives a stable and reasonably intense signal.
-
Set up Direct Infusion: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Initial MS Settings:
-
Set the mass spectrometer to acquire full scan spectra in either positive or negative ion mode.
-
Set an initial low cone voltage (e.g., 20 V), a moderate source temperature (e.g., 250 °C), and a capillary voltage that provides a stable spray (e.g., 3.0 kV).
-
-
Cone Voltage Optimization:
-
While infusing the standard, acquire spectra at increasing cone voltages (e.g., in 10 V increments from 20 V to 100 V).
-
Monitor the intensity of the precursor ion of this compound and its characteristic fragment ions.
-
Plot the ratio of the precursor ion intensity to the fragment ion intensity versus the cone voltage. Select the cone voltage that maximizes this ratio without a significant loss of the precursor ion signal.
-
-
Temperature Optimization:
-
Set the cone voltage to the optimized value from the previous step.
-
Acquire spectra at different source/capillary temperatures (e.g., in 50 °C increments from 150 °C to 350 °C).
-
Select the temperature that provides a good balance between efficient desolvation (high precursor signal) and minimal fragmentation.
-
-
Final Parameter Selection: Based on these experiments, select the combination of source parameters that provides the highest intensity for the intact this compound with the lowest intensity of fragment ions.
Protocol 2: LC-MS Analysis of this compound
This protocol provides a general starting point for the LC-MS analysis of this compound.
Liquid Chromatography Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate |
| Gradient | 0-2 min, 30% B; 2-12 min, 30-100% B; 12-15 min, 100% B; 15.1-18 min, 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (Optimized as per Protocol 1):
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive or Negative (to be determined empirically) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 25 V (to be optimized) |
| Source Temperature | 250 °C (to be optimized) |
| Desolvation Temperature | 300 °C |
| Nebulizer Gas | Nitrogen |
| Scan Range | m/z 100-1000 |
References
- 1. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low recovery of 17:0-22:4 PE-d5 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered during lipid extraction, with a specific focus on recovering 17:0-22:4 PE-d5.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound during lipid extraction?
A1: Low recovery of this compound, a deuterated phosphatidylethanolamine (B1630911) internal standard, can stem from several factors throughout the extraction workflow. These include suboptimal extraction methodology, issues with phase separation, sample matrix effects, and improper sample handling and storage. Each of these factors can lead to the loss of the internal standard, resulting in inaccurate quantification of endogenous lipids.
Q2: Which lipid extraction method is most suitable for recovering phosphatidylethanolamine (PE) species?
A2: The Folch and Bligh-Dyer methods are two of the most widely used techniques for total lipid extraction and are generally effective for recovering PE species.[1] However, the optimal method can be matrix-dependent.[2][3] For instance, the Folch method has been shown to be well-suited for extracting polar and non-polar lipids from mammalian cells.[3] Modifications to these standard protocols, such as adjusting solvent ratios or performing re-extractions, may be necessary to enhance recovery for specific sample types.[2]
Q3: How critical is the sample-to-solvent ratio for efficient extraction?
A3: The sample-to-solvent ratio is a crucial parameter for achieving complete lipid extraction.[2] The original Folch method recommends a 1:20 sample-to-solvent ratio, while the Bligh-Dyer method uses a 1:3 ratio.[2] These ratios were optimized for specific tissues and may not be ideal for all sample matrices, such as plasma or cultured cells.[2] Therefore, it is essential to optimize this ratio for your specific sample type to ensure reproducible and efficient extraction.
Q4: Can the addition of the this compound internal standard affect the extraction?
A4: When prepared and added correctly, the internal standard should not negatively impact the extraction. However, insufficient solubility of a dried-down internal standard in the extraction solvent can lead to lower recovery compared to endogenous lipids.[4] It is crucial to ensure the internal standard is fully redissolved in the initial extraction solvent.
Q5: How does the moisture content of the sample affect lipid recovery?
A5: The water content of the sample is a critical component of the biphasic solvent systems used in Folch and Bligh-Dyer extractions. High moisture content can significantly reduce lipid extraction efficiency and may alter the composition of the extracted lipid fractions.[5] While a moisture content of up to 5% may not have a significant impact, higher levels can be problematic.[5]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low recovery of this compound.
Diagram: Troubleshooting Workflow for Low PE-d5 Recovery
References
- 1. An Overview of Current Pretreatment Methods Used to Improve Lipid Extraction from Oleaginous Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciencetheearth.com [sciencetheearth.com]
Technical Support Center: Isotopic Impurity Correction for 17:0-22:4 PE-d5
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when correcting for isotopic impurities in the deuterated lipid internal standard 17:0-22:4 PE-d5.
Frequently Asked Questions (FAQs)
Q1: What are isotopic impurities in this compound and why are they a concern?
A1: this compound is a deuterated internal standard where five hydrogen atoms (H) have been replaced by deuterium (B1214612) atoms (D or ²H). However, during the synthesis of this standard, it is challenging to achieve 100% isotopic enrichment. This results in the presence of molecules with fewer than five deuterium atoms (d0, d1, d2, d3, d4), which are considered isotopic impurities. These impurities can interfere with the accurate quantification of the corresponding endogenous (unlabeled) analyte, 17:0-22:4 PE, in mass spectrometry-based lipidomics experiments. The primary concern is the "cross-talk" between the signal of the analyte and the internal standard, which can lead to inaccurate measurements.[1][2]
Q2: How can I identify the presence of isotopic impurities in my this compound standard?
A2: The presence of isotopic impurities can be identified by examining the mass spectrum of the pure this compound standard. Instead of a single peak corresponding to the d5 isotopologue, you will observe a distribution of peaks corresponding to the d0, d1, d2, d3, d4, and d5 species. By comparing the observed isotopic pattern to the theoretical isotopic distribution of a 100% pure d5 standard, you can identify and quantify the level of isotopic impurities. High-resolution mass spectrometry is particularly useful for resolving these different isotopologues.
Q3: What is the impact of natural isotopic abundance on my measurements?
A3: Naturally occurring stable isotopes, primarily ¹³C, contribute to the isotopic distribution of both the analyte and the internal standard. For a large molecule like 17:0-22:4 PE, the probability of it containing one or more ¹³C atoms is significant. This results in M+1 and M+2 peaks in the mass spectrum. This natural isotopic abundance can overlap with the signals from the deuterated standard, especially the lower-mass isotopologues, further complicating accurate quantification if not corrected for.
Q4: Can software assist with the correction of isotopic impurities?
A4: Yes, several software packages are available to perform isotopic correction. These tools can deconvolute the measured isotopic patterns to subtract the contribution of naturally abundant isotopes and the impurities in the internal standard. Software like MS-DIAL, IsoCor, and ICT are commonly used in metabolomics and lipidomics for this purpose. MS-DIAL, for instance, has functionalities for isotopic tracking which can be utilized to identify and account for deuterated standards and their isotopic profiles.
Troubleshooting Guide
Problem: Inaccurate quantification of 17:0-22:4 PE when using this compound as an internal standard.
Possible Cause 1: Overlap of isotopic clusters between the analyte and the internal standard.
-
Symptoms: Non-linear calibration curves, especially at high or low analyte concentrations. Inaccurate and imprecise quantification results.
-
Troubleshooting Steps:
-
Acquire High-Resolution Mass Spectra: Analyze both the pure 17:0-22:4 PE analyte and the this compound internal standard to clearly resolve their isotopic patterns.
-
Determine Isotopic Distribution: Calculate the theoretical isotopic distribution for both the unlabeled and d5-labeled compounds. Compare this with the experimentally observed distributions to assess the level of isotopic impurity in the standard.
-
Apply Isotopic Correction Algorithm: Use a software tool to correct for the natural isotopic abundance and the isotopic impurities of the internal standard. This typically involves creating a correction matrix based on the known isotopic distributions.
-
Possible Cause 2: Incorrect data processing parameters.
-
Symptoms: The software fails to correctly identify and integrate the peaks for the analyte and the internal standard.
-
Troubleshooting Steps:
-
Optimize Peak Picking Parameters: Ensure that the peak detection settings in your data processing software (e.g., mass tolerance, signal-to-noise threshold) are appropriate for your data.
-
Verify Adduct Ion Selection: Confirm that the software is correctly identifying the intended adduct ions for both the analyte and the internal standard (e.g., [M+H]⁺, [M+Na]⁺).
-
Check Isotopic Tracking Settings: If using software with this feature, ensure that the settings for the deuterated standard, including the number of deuterium atoms, are correctly defined.
-
Data Presentation
The following tables summarize the theoretical isotopic distribution for 17:0-22:4 PE (unlabeled, d0) and this compound. These values are crucial for creating a correction matrix for accurate quantification. The molecular formula for the unlabeled PE is C₄₄H₈₀NO₈P, and for the d5-labeled PE is C₄₄H₇₅D₅NO₈P.
Table 1: Theoretical Isotopic Distribution of 17:0-22:4 PE (C₄₄H₈₀NO₈P)
| Mass (Da) | Relative Abundance (%) |
| 781.5734 | 100.00 (Monoisotopic) |
| 782.5768 | 49.33 |
| 783.5801 | 12.58 |
| 784.5835 | 2.21 |
Calculated using a standard isotope distribution calculator.
Table 2: Theoretical Isotopic Distribution of this compound (C₄₄H₇₅D₅NO₈P)
| Mass (Da) | Relative Abundance (%) |
| 786.6048 | 100.00 (Monoisotopic) |
| 787.6082 | 49.32 |
| 788.6115 | 12.58 |
| 789.6149 | 2.21 |
Calculated assuming 100% deuterium enrichment.
Note: The actual isotopic distribution of a commercially available this compound standard will likely show peaks corresponding to d0, d1, d2, d3, and d4 isotopologues. The certificate of analysis for the specific lot of the standard should be consulted for the experimentally determined isotopic purity.
Experimental Protocols
Protocol: Isotopic Correction of this compound using a Correction Matrix Approach
This protocol outlines a general procedure for correcting for isotopic impurities and natural abundance overlap.
1. Data Acquisition:
- Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of 17:0-22:4 PE.
- Prepare your biological samples and spike them with a known concentration of this compound.
- Acquire data using a high-resolution mass spectrometer in full scan mode to ensure accurate mass measurements and resolution of isotopic peaks.
2. Data Extraction:
- Extract the ion chromatograms for the M+0, M+1, and M+2 peaks of both the unlabeled 17:0-22:4 PE and the d5-labeled internal standard.
- Integrate the peak areas for each of these ions.
3. Construction of the Correction Matrix:
- Determine the theoretical isotopic distribution of the unlabeled analyte (Table 1).
- Experimentally determine the isotopic distribution of your this compound standard by analyzing a pure solution. This will give you the actual percentages of d0, d1, d2, d3, d4, and d5 species.
- Construct a correction matrix that accounts for the contribution of each isotopologue of the analyte to the signal of the internal standard and vice versa.
4. Application of the Correction:
- Apply the correction matrix to the integrated peak areas from your samples and calibration standards. This is typically done using linear algebra to solve a system of equations.
- The corrected peak areas will represent the true abundances of the analyte and the internal standard, free from isotopic interference.
5. Quantification:
- Generate a calibration curve using the corrected peak area ratios (analyte/internal standard) versus the known concentrations of the calibration standards.
- Use the calibration curve to determine the concentration of the endogenous 17:0-22:4 PE in your biological samples.
Visualizations
Workflow for Isotopic Impurity Correction
References
Technical Support Center: Normalization Strategies for Lipidomics
Welcome to the technical support center for lipidomics analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing 17:0-22:4 PE-d5 for accurate lipid quantification.
Frequently Asked Questions (FAQs)
Q1: Why is normalization necessary in lipidomics?
A1: Normalization is a crucial step in lipidomics to correct for systematic, non-biological variations that can occur during sample handling and analysis.[1][2][3] These variations can arise from inconsistencies in sample collection, lipid extraction efficiency, and instrument response (e.g., ion suppression in mass spectrometry).[1][4][5][6] By minimizing these errors, normalization ensures that the observed differences in lipid abundance are due to true biological variation, thus increasing the accuracy and reliability of the results.[2][7]
Q2: What is an internal standard, and why use a deuterated one like this compound?
A2: An internal standard (IS) is a compound of known quantity added to a sample at an early stage of the workflow.[4][8] It should be chemically similar to the analytes of interest but distinguishable by the mass spectrometer.[4] Deuterated standards, where hydrogen atoms are replaced by deuterium (B1214612), are ideal because they are chemically almost identical to their endogenous counterparts and co-elute during chromatography, meaning they experience similar extraction losses and ionization effects.[8][9] The mass difference allows the mass spectrometer to distinguish between the analyte and the standard, enabling accurate quantification through a method called stable isotope dilution.[8][9] this compound is specifically used for the normalization of phosphatidylethanolamine (B1630911) (PE) species.
Q3: When is the best time to add the this compound internal standard to my samples?
A3: The internal standard should be added as early as possible in the sample preparation workflow, ideally before the lipid extraction process begins.[4][8][10] Adding the standard at the initial stage ensures that it is subjected to the same experimental variations as the endogenous lipids, including degradation, loss during extraction, and variations in ionization efficiency.[8] This allows the standard to accurately account for these sources of error.
Q4: Can I use this compound to normalize all lipid classes in my experiment?
A4: It is not recommended. For the most accurate quantification, an internal standard should closely match the physicochemical properties of the analyte.[10] Therefore, this compound is most appropriate for normalizing other PE species. While a single class-specific standard can sometimes be used for semi-quantification of other classes, it is best practice to use a panel of internal standards, with at least one representative for each lipid class being analyzed.[5][11] Commercial mixes, such as UltimateSPLASH™ ONE, offer a comprehensive set of standards for various lipid classes.[12][13]
Q5: What are the main pathways of phosphatidylethanolamine (PE) biosynthesis?
A5: In mammalian cells, PE is primarily synthesized through two main pathways:
-
The CDP-ethanolamine (Kennedy) Pathway: This is the main route for de novo synthesis and occurs in the endoplasmic reticulum (ER).[14][15] It involves the conversion of ethanolamine (B43304) to CDP-ethanolamine, which is then combined with a diacylglycerol (DAG).[15][16]
-
The Phosphatidylserine (B164497) (PS) Decarboxylation Pathway: This pathway occurs in the mitochondria. Phosphatidylserine, synthesized in the ER, is transported to the mitochondria where it is decarboxylated by the enzyme phosphatidylserine decarboxylase (PSD) to form PE.[14][17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in QC Samples | 1. Inconsistent sample handling or extraction. 2. Internal standard not added consistently. 3. Instrument instability. 4. Inappropriate normalization method. | 1. Standardize the entire workflow from sample collection to extraction.[18][19] 2. Ensure precise and consistent addition of the internal standard to every sample before extraction. 3. Run system suitability tests and monitor instrument performance with QC samples.[2] 4. Evaluate different normalization strategies (e.g., single IS vs. multi-IS, probabilistic quotient normalization).[1][20][21] |
| Poor Recovery of Internal Standard | 1. Inefficient lipid extraction. 2. Degradation of the standard. 3. Errors in sample transfer or processing. | 1. Optimize the lipid extraction protocol (e.g., Folch, Bligh-Dyer, MTBE) for your specific sample type.[22][23] 2. Ensure proper storage of the standard and minimize freeze-thaw cycles. 3. Be meticulous during sample handling, especially when separating and transferring the lipid-containing organic layer.[24] |
| IS Signal Suppresses Analyte Signal | 1. The concentration of the internal standard is too high. | 1. Reduce the concentration of the spiked internal standard to a level that is comparable to the endogenous analytes of interest.[11] |
| Analyte and IS Peaks Do Not Co-elute | 1. Isotope effect from heavy deuterium labeling. 2. Unsuitable chromatography conditions. | 1. A slight retention time shift can occur with deuterated standards; this is generally acceptable if consistent.[8] 2. Optimize the LC gradient to ensure the closest possible elution of the analyte and the internal standard.[4] |
| Artificial Correlations in Data Post-Normalization | 1. Normalization method is biased by a dominant lipid class (e.g., triglycerides). | 1. This can be an issue with methods like Probabilistic Quotient Normalization (PQN).[1][21] Consider normalizing only to a subset of relevant lipids (e.g., structural lipids) to avoid this bias.[21] |
Experimental Protocols & Workflows
Lipidomics Experimental Workflow
The general workflow for a lipidomics experiment involves several key stages, from sample preparation to data analysis. The inclusion of an internal standard like this compound early in the process is critical for accurate quantification.
Caption: General lipidomics workflow from sample preparation to data analysis.
Protocol: Modified Bligh & Dyer Lipid Extraction
This protocol is a widely used method for extracting total lipids from biological samples.[22][24][25][26]
-
Sample Homogenization:
-
For a 1 mL aqueous sample (e.g., cell suspension or plasma), place it in a glass tube.
-
Add a known quantity of this compound internal standard.
-
Add 3.75 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.[24]
-
Vortex thoroughly for 1 minute to create a single-phase mixture and allow it to sit on ice for 30 minutes.[18]
-
-
Phase Separation:
-
Add 1.25 mL of chloroform and vortex for 30 seconds.[24]
-
Add 1.25 mL of distilled water and vortex for another 30 seconds. The final solvent ratio should be approximately chloroform:methanol:water (2:2:1.8).[23]
-
Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to induce phase separation.[24]
-
-
Lipid Collection:
-
Two distinct layers will form: an upper aqueous (methanol/water) layer and a lower organic (chloroform) layer containing the lipids.
-
Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube.[24] Avoid disturbing the interface.
-
-
Drying and Reconstitution:
-
Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.[4][9]
-
Reconstitute the dried lipid film in a suitable solvent (e.g., isopropanol (B130326) or a mobile phase-compatible mixture) for LC-MS analysis.
-
| Reagent | Volume for 1 mL Sample |
| Chloroform:Methanol (1:2, v/v) | 3.75 mL |
| Chloroform (additional) | 1.25 mL |
| Distilled Water | 1.25 mL |
Signaling & Metabolic Pathways
Phosphatidylethanolamine (PE) Biosynthesis Pathways
Phosphatidylethanolamine is a key phospholipid in cellular membranes, and its synthesis is tightly regulated through two primary pathways.[14][15] PE is involved in maintaining membrane structure and participates in cellular processes like autophagy and cell signaling.[14][15]
Caption: Major PE biosynthesis pathways in mammalian cells.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. avantiresearch.com [avantiresearch.com]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. The Phosphatidylethanolamine Biosynthesis Pathway Provides a New Target for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 18. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of normalization strategies for mass spectrometry-based multi-omics datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tabaslab.com [tabaslab.com]
- 25. scribd.com [scribd.com]
- 26. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Avoiding contamination when using 17:0-22:4 PE-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and other common issues when using 17:0-22:4 PE-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterated form of phosphatidylethanolamine (B1630911) (PE) containing a heptadecanoyl (17:0) and a docosatetraenoyl (22:4) fatty acid chain, with five deuterium (B1214612) atoms incorporated into the ethanolamine (B43304) headgroup.[1][2] Its primary application is as an internal standard in quantitative mass spectrometry (MS) for lipidomic analysis.[1] The deuterium labeling allows it to be distinguished from its endogenous, non-labeled counterparts, correcting for variability during sample preparation, extraction, and analysis.[3]
Q2: How should this compound be properly stored?
A2: Proper storage is crucial to maintain the integrity of this compound. It is recommended to store it at -20°C.[2] The stability of the compound is typically guaranteed for at least three months under these conditions.[2]
Q3: What are the exact mass and molecular formula of this compound?
A3: The molecular formula of this compound is C44H75D5NO8P.[1][2] The table below summarizes its key molecular properties.
| Property | Value |
| Molecular Formula | C44H75D5NO8P |
| Formula Weight | 787.13 |
| Exact Mass | 786.59 |
| Purity | >99% |
Data sourced from Avanti Polar Lipids.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
Q4: I am observing unexpected peaks in my mass spectrometry data. What are the potential sources of contamination?
A4: Unexpected peaks can originate from various sources. Common contaminants in mass spectrometry include:
-
Plasticizers: Phthalates and other plasticizers can leach from disposable labware (e.g., tubes, pipette tips) into your samples, especially when using organic solvents.[4][5]
-
Detergents: Residues from detergents like Triton X-100 and Tween can persist in glassware and interfere with MS analysis.[5]
-
Solvent Impurities: Impurities in solvents such as methanol, acetonitrile, and water can introduce contaminant peaks.[4][6]
-
Endogenous Lipids: High concentrations of endogenous phospholipids (B1166683) in biological samples can cause ion suppression and introduce interfering peaks.
-
Keratin: Keratin from dust, hair, and skin is a very common contaminant in proteomics and can also appear in lipidomics samples.[5]
To mitigate these, it is recommended to use high-purity solvents, MS-grade plasticware, and thoroughly clean glassware, avoiding detergents where possible.
Q5: My this compound signal is low or absent. What could be the cause?
A5: A low or absent signal for your internal standard can be due to several factors:
-
Degradation: Improper storage or repeated freeze-thaw cycles can lead to the degradation of the lipid.
-
Ion Suppression: High concentrations of other lipids or matrix components in the sample can suppress the ionization of this compound.
-
Inefficient Extraction: The lipid extraction protocol may not be efficient for phosphatidylethanolamines. The choice of solvents and pH are critical for successful extraction.
-
Adduct Formation: The molecule may be forming various adducts (e.g., with sodium, potassium) which splits the signal across different m/z values, reducing the intensity of the primary ion.[7][8]
Q6: I am seeing peaks that correspond to the non-deuterated (d0) form of 17:0-22:4 PE. How can I differentiate this from my deuterated standard?
A6: The mass difference between the d5 standard and its d0 counterpart is approximately 5 Da. You should be able to resolve these two species in your mass spectrometer. If you are seeing a significant d0 peak, it could be due to:
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Isotopic Impurity: Check the certificate of analysis for your standard to confirm its isotopic purity.
-
Endogenous Presence: While 17:0 is an odd-chain fatty acid and less common, some biological systems may contain low levels of PEs with this fatty acid. The 22:4 fatty acid is common.
-
In-source Fragmentation or Back-Exchange: While less common for stable isotopes like deuterium, some instrument conditions could potentially lead to hydrogen-deuterium exchange.
The following diagram illustrates a troubleshooting workflow for contamination issues.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
This protocol is a standard method for extracting lipids from plasma samples and is suitable for use with the this compound internal standard.[9]
Materials:
-
Plasma sample
-
This compound internal standard solution (in ethanol (B145695) or methanol)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To a glass centrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the plasma sample.
-
Lipid Extraction:
-
Add 2 mL of chloroform:methanol (2:1, v/v) to the sample.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
-
Collection of Organic Layer: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS analysis (e.g., methanol, isopropanol).
The following diagram outlines the lipid extraction workflow.
Quantitative Data
Table of Common Adducts for this compound
When analyzing this compound by mass spectrometry, it is common to observe several different adducts. The table below lists the calculated m/z values for the most common adducts.
| Ion | Calculated m/z |
| [M+H]+ | 787.60 |
| [M+Na]+ | 809.58 |
| [M+K]+ | 825.55 |
Note: These values are calculated based on the exact mass of 786.59 and may vary slightly depending on instrument calibration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. Determination of the fatty acyl profiles of phosphatidylethanolamines by tandem mass spectrometry of sodium adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MALDI-TOF MS of phosphatidylethanolamines: different adducts cause different post source decay (PSD) fragment ion spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of a Lipidomics Method Using 17:0-22:4 PE-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipids is paramount for novel discoveries and therapeutic advancements. This guide provides an objective comparison of a lipidomics method validated using the deuterated internal standard 17:0-22:4 PE-d5 against alternative approaches. The information presented herein is supported by experimental data and detailed methodologies to aid in the selection and implementation of robust and reliable lipidomics workflows.
Quantitative Performance of Internal Standards
The choice of internal standard is a critical factor influencing the quality of quantitative lipidomics data. Deuterated standards, such as this compound, are often considered the gold standard due to their chemical similarity to the analytes of interest, which allows for effective correction of variations during sample preparation and analysis. The following table summarizes the quantitative performance of a lipidomics method using a deuterated phosphatidylethanolamine (B1630911) (PE) internal standard compared to a method employing a non-deuterated, odd-chain PE internal standard.
| Validation Parameter | Method with Deuterated PE Internal Standard (e.g., this compound) | Method with Odd-Chain PE Internal Standard (e.g., 17:0/17:0 PE) | Reference |
| Linearity (R²) | >0.99 | >0.99 | [1] |
| Linearity Range | Wide dynamic range, typically spanning several orders of magnitude | 5 fmol to 400 fmol | [2] |
| Accuracy (% Recovery) | High, often within 85-115% | Typically within acceptable bioanalytical limits, but can be more susceptible to matrix effects | [3] |
| Precision (% RSD) | High, with inter-assay variability often below 15-25% | Generally good, but may show slightly higher variability compared to deuterated standards | [1] |
| Limit of Quantification (LOQ) | Low, enabling the detection of low-abundance lipid species | As low as 5 fmol for specific PE species | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of lipidomics studies. Below are representative methodologies for lipid extraction and LC-MS/MS analysis.
Lipid Extraction from Plasma (Methyl-tert-butyl ether (MTBE) Method)
-
To 25 µL of plasma, add 34 µL of the internal standard mix containing this compound.
-
Add 231 µL of methanol (B129727) and 770 µL of MTBE.
-
Vortex the mixture and incubate for one hour at room temperature on an orbital shaker.
-
Induce phase separation by adding 192.5 µL of water.
-
Vortex and centrifuge at 15,800 x g for 10 minutes.
-
Collect 520 µL of the upper organic phase and dry it under vacuum.
-
Reconstitute the dried lipid extract in 200 µL of an appropriate solvent mixture (e.g., acetonitrile:methanol 3:7) for LC-MS/MS analysis.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[5]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[5]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute lipids based on their polarity.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is often employed to cover a wide range of lipid classes. Phosphatidylethanolamines are typically detected in negative ion mode.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is frequently used for targeted and quantitative analysis, offering high sensitivity and specificity.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow, a key signaling pathway involving phosphatidylethanolamine, and the logical relationship of method validation parameters.
References
- 1. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. escholarship.org [escholarship.org]
A Head-to-Head Comparison of 17:0-22:4 PE-d5 and Other Phosphatidylethanolamine Internal Standards for Quantitative Lipidomics
For researchers, scientists, and drug development professionals engaged in mass spectrometry-based lipidomics, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of 17:0-22:4 PE-d5 with other commonly used phosphatidylethanolamine (B1630911) (PE) internal standards, supported by available experimental data and detailed methodologies.
Deuterated lipids, such as 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 (this compound), are considered the gold standard for internal standards in quantitative mass spectrometry. Their close physicochemical similarity to endogenous analytes allows them to effectively compensate for variations in sample extraction, derivatization, and instrument response, leading to improved precision and accuracy.
Performance Comparison of PE Internal Standards
The ideal internal standard should mimic the behavior of the analyte of interest throughout the analytical workflow. Key performance indicators for internal standards include linearity of response, recovery during sample preparation, and intra- and inter-assay precision. While direct head-to-head comparative studies are limited, the following tables summarize available performance data for this compound and other PE internal standards from various lipidomics applications.
Table 1: Quantitative Performance of Various PE Internal Standards
| Internal Standard | Linearity (r²) | Recovery (%) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Matrix | Reference |
| This compound | >0.99 (as part of a mix) | Not explicitly reported | <15 (for most lipids in the mix) | <15 (for most lipids in the mix) | Human Plasma | [1] |
| PE(17:0/14:1)-d5 | Not explicitly reported | 81.5 ± 5.7 | Not explicitly reported | Not explicitly reported | Human Plasma | [2] |
| PE(17:0/18:1)-d5 | Not explicitly reported | 80.7 ± 6.2 | Not explicitly reported | Not explicitly reported | Human Plasma | [2] |
| 17:0/17:0 PE | >0.99 (for various PE species) | Not explicitly reported | <10 | <15 | In vitro / Macrophages | [3] |
It is important to note that the data presented in this table are compiled from different studies and a direct comparison should be made with caution due to variations in experimental conditions.
Key Considerations for Selecting a PE Internal Standard
The choice of a suitable PE internal standard depends on the specific lipid species being quantified and the biological matrix under investigation.
-
Structural Similarity: An internal standard with a similar acyl chain length and degree of unsaturation to the target analyte is generally preferred as it will have closer chromatographic and mass spectrometric behavior. This compound, with its polyunsaturated C22:4 chain, is well-suited for the quantification of long-chain polyunsaturated PE species.
-
Deuteration Position: The position and number of deuterium (B1214612) atoms are crucial for stability and to avoid isotopic overlap with the analyte. Deuterium labels on stable carbon positions are less prone to back-exchange with hydrogen from the solvent.
-
Commercial Availability and Purity: High-purity, well-characterized internal standards are essential for accurate quantification. This compound is commercially available as a high-purity standard and as a component of comprehensive internal standard mixtures like UltimateSPLASH™ ONE.[4]
Experimental Protocols
Accurate and reproducible lipid quantification relies on robust and well-documented experimental procedures. The following sections detail common methodologies for lipid extraction and LC-MS/MS analysis where PE internal standards are employed.
Lipid Extraction from Biological Matrices (Bligh & Dyer Method)
This protocol is a widely used method for extracting lipids from plasma or tissue homogenates.
-
Sample Preparation: To 100 µL of plasma or cell lysate, add a known amount of the PE internal standard solution (e.g., 10 µL of a 10 µg/mL solution of this compound in methanol).
-
Solvent Addition: Add 375 µL of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture and vortex thoroughly.
-
Phase Separation: Add 125 µL of chloroform and vortex. Then, add 125 µL of water and vortex again to induce phase separation.
-
Lipid Extraction: Centrifuge the mixture at 1,000 x g for 5 minutes. The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The extracted lipid phase is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following provides a general LC-MS/MS methodology for the analysis of phosphatidylethanolamines.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient is used to separate the different lipid species.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring specific precursor-to-product ion transitions for each PE species and the internal standard. For example, for a PE species, a neutral loss of the phosphoethanolamine head group (141 Da) is often monitored.
-
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental process and the biological context of phosphatidylethanolamines, the following diagrams are provided.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Four-dimensional trapped ion mobility spectrometry lipidomics for high throughput clinical profiling of human blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
A Head-to-Head Comparison: 17:0-22:4 PE-d5 vs. C13-Labeled PE for Lipid Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of experimental data. In mass spectrometry-based lipidomics, stable isotope dilution is the gold standard for quantification, and the two most common types of labeled internal standards are deuterated (e.g., 17:0-22:4 PE-d5) and Carbon-13 (C13) labeled lipids. This guide provides an objective comparison of their performance, supported by established principles and representative experimental data, to inform the selection of the optimal standard for your analytical needs.
The fundamental difference between these standards lies in the isotope used for labeling. Deuterium (B1214612) (²H or D) labeling involves replacing hydrogen atoms with their heavier isotope, while C13 labeling substitutes carbon-12 atoms with carbon-13. This seemingly minor distinction has significant implications for their physicochemical properties and, consequently, their performance in quantitative lipid analysis.[1] An ideal internal standard should co-elute with the analyte of interest, exhibit identical ionization efficiency and extraction recovery, and be clearly distinguishable by mass.[1]
Performance Face-Off: A Quantitative Comparison
| Feature | This compound (Deuterated) | C13-Labeled PE | Rationale |
| Co-elution with Analyte | Potential for slight retention time shift | Identical retention time to the native analyte | Deuteration can slightly alter the physicochemical properties of the molecule, leading to a small difference in chromatographic behavior. C13 labeling has a negligible effect on retention time.[2][3][4] |
| Isotopic Stability | Lower; potential for H/D exchange | High; stable C-C bonds | Deuterium atoms, particularly those on exchangeable positions, can be prone to back-exchange with hydrogen from the solvent or matrix, compromising quantification. C13 isotopes are integrated into the carbon backbone and are not susceptible to exchange.[2] |
| Accuracy & Precision | Good, but can be compromised by chromatographic shift and isotopic instability | Excellent; considered the "gold standard" | The superior co-elution and isotopic stability of C13-labeled standards lead to more accurate and precise quantification by more effectively compensating for matrix effects and variations during sample processing.[1][5][6][7] |
| Cost-Effectiveness | Generally more affordable | Typically more expensive to synthesize | The synthetic routes for introducing deuterium are often less complex and costly than those for incorporating C13. |
Experimental Protocols
To achieve reliable and reproducible results in a comparative lipid analysis, it is crucial to follow a well-defined experimental protocol. The following outlines a detailed methodology for the quantitative analysis of phosphatidylethanolamine (B1630911) (PE) using both this compound and a C13-labeled PE internal standard.
Lipid Extraction (Modified Folch Method)
This protocol is a widely used method for extracting lipids from biological samples such as plasma or cell lysates.
-
Sample Preparation: Thaw frozen samples (e.g., 50 µL of plasma) on ice.
-
Internal Standard Spiking: Add a known amount of the internal standard (either this compound or C13-labeled PE) in a small volume of solvent to a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to the sample tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds. Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., 100 µL of isopropanol/acetonitrile/water, 2:1:1, v/v/v) for LC-MS analysis.
LC-MS/MS Analysis
This is a general protocol for the analysis of PE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific parameters may need to be optimized for different lipid classes and instrumentation.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid species.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification of specific PE species and their corresponding internal standards.
-
MRM Transitions: Specific precursor-to-product ion transitions for the target PE and the internal standards (this compound and C13-labeled PE) need to be optimized on the specific mass spectrometer being used.
-
Mandatory Visualizations
Caption: Experimental workflow for lipid quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Quantification of 17:0-22:4 PE-d5 in Lipidomics
The quantification of lipids is a multi-step process, each stage of which can introduce variability. This guide will compare common methods for lipid extraction and mass spectrometry-based analysis, presenting quantitative data to highlight the performance of different approaches.
Quantitative Data Comparison
The reproducibility of lipid quantification is a key metric for evaluating the reliability of an analytical method. The following tables summarize typical performance characteristics for the quantification of lipid classes, including PEs, across different extraction methods and analytical platforms, as might be observed in an inter-laboratory comparison. These values are derived from various published studies and represent a realistic range of expected performance.[1][2][3][4]
Table 1: Comparison of Lipid Extraction Method Performance
| Parameter | Folch Method | Bligh & Dyer (BD) Method | Methanol (B129727)/MTBE Method |
| Total Lipid Yield | High | High | Moderate to High |
| Recovery of PE | Good | Good | Good |
| Inter-laboratory CV (%) for PE | 15-30% | 15-30% | 10-25% |
| Notes | Gold standard, but uses chloroform (B151607).[5][6] | Variation of Folch, suitable for biological fluids.[5][6] | Safer solvent alternative, suitable for automation.[1][2] |
Table 2: Typical Performance of Mass Spectrometry-Based Lipid Quantification
| Parameter | LC-MS/MS | Shotgun Lipidomics (direct infusion) |
| Limit of Detection (LOD) | Low nM to pM range | Low to mid nM range |
| Limit of Quantification (LOQ) | Low to mid nM range | Mid to high nM range |
| Linear Range | 3-5 orders of magnitude | 2-4 orders of magnitude |
| Intra-day Precision (%RSD) | < 15% | < 20% |
| Inter-day Precision (%RSD) | < 20% | < 25% |
| Notes | Provides chromatographic separation to reduce ion suppression.[7] | High-throughput, but more susceptible to matrix effects.[1] |
Experimental Protocols
The accurate quantification of 17:0-22:4 PE-d5 and other lipids is highly dependent on the experimental protocol. Below are detailed methodologies commonly employed in lipidomics studies.
1. Lipid Extraction from Plasma/Serum
A crucial first step is the efficient extraction of lipids from the biological matrix.
-
Bligh and Dyer (BD) Method:
-
To 100 µL of plasma, add 375 µL of a chloroform:methanol (1:2, v/v) solution containing the internal standard (e.g., this compound).
-
Vortex thoroughly and incubate for 30 minutes at room temperature.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen and reconstitute in an appropriate solvent for analysis.[5][6][8]
-
-
Methyl-tert-butyl ether (MTBE) Method:
-
To 100 µL of plasma, add 1 mL of MTBE containing the internal standard.
-
Add 250 µL of methanol and vortex.
-
Add 250 µL of water to induce phase separation and vortex.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Collect the upper organic phase.
-
Dry the extract under nitrogen and reconstitute for analysis.[1]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful technique for the separation and quantification of lipid species.
-
Chromatography:
-
Column: A C18 or C30 reversed-phase column is commonly used for separating lipids based on their hydrophobicity.[9]
-
Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[10]
-
Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[10]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute lipids of increasing hydrophobicity.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is typically used in both positive and negative ion modes for comprehensive lipid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantification. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
-
This compound: The exact MRM transitions will depend on the instrument and ionization mode. For example, in negative ion mode, one might monitor the transition of the deprotonated molecule to a fragment ion corresponding to one of the fatty acyl chains.
-
-
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflow can aid in understanding the key steps and their relationships.
Caption: A typical experimental workflow for the quantification of lipids using an internal standard approach.
Phosphatidylethanolamine Signaling Involvement
Phosphatidylethanolamines are not only structural components of membranes but are also involved in various cellular processes. While a detailed signaling pathway for 17:0-22:4 PE specifically is not well-defined, PEs in general are precursors to other important lipids and are involved in processes like membrane fusion and autophagy.
Caption: Simplified overview of the metabolic and signaling roles of phosphatidylethanolamine.
References
- 1. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four-dimensional trapped ion mobility spectrometry lipidomics for high throughput clinical profiling of human blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated lipidomics and network pharmacology analysis to reveal the mechanisms of berberine in the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
A Guide to Cross-Validation of Lipidomics Data: The Role of 17:0-22:4 PE-d5 as an Internal Standard
The Gold Standard: Stable Isotope-Labeled Internal Standards
In mass spectrometry-based lipidomics, stable isotope-labeled internal standards, such as deuterated lipids, are widely considered the gold standard.[1][3] These compounds are chemically and physically almost identical to their endogenous, unlabeled counterparts.[4] This near-identical nature allows them to effectively compensate for variations throughout the analytical process, from sample extraction to ionization in the mass spectrometer.[3] 17:0-22:4 PE-d5 falls into this category, offering a reliable tool for the accurate quantification of phosphatidylethanolamines.
Performance Comparison of Internal Standards for PE Analysis
The choice of an internal standard significantly impacts the quality of quantitative lipidomics data. The following table compares the key performance characteristics of this compound with a common alternative, odd-chain PEs (e.g., 17:0/17:0 PE).
| Performance Metric | This compound (Deuterated Standard) | Odd-Chain PE (e.g., 17:0/17:0 PE) |
| Chemical & Physical Similarity | Nearly identical to endogenous PEs. | Similar, but differences in fatty acid chain length can affect extraction efficiency and chromatographic behavior. |
| Co-elution with Analyte | Co-elutes almost perfectly with endogenous PEs of similar chain length and unsaturation.[4] | Elutes at a different retention time than most endogenous PEs. |
| Ionization Efficiency | Identical to the corresponding endogenous PE, minimizing matrix effects.[3][4] | Similar but not identical ionization efficiency, which can lead to quantification bias. |
| Accuracy & Precision | High accuracy and precision due to correction for analyte loss and matrix effects at every step.[5] | Generally good, but potential for bias due to differences in extraction, derivatization, and ionization efficiencies. |
| Potential for Isotope Effects | Minimal, especially with proper data correction. | Not applicable. |
| Cost | Generally more expensive. | More cost-effective.[1] |
While direct head-to-head quantitative performance data for this compound against other standards is not extensively published, the advantages of using deuterated standards are well-established.[4] Lipidomics workflows employing stable isotope-labeled internal standards can achieve low limits of detection (LOD) in the femtomole to picomole per milliliter range and high reproducibility, with coefficients of variation (CV) typically below 30%.[6][7][8]
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. The following are example protocols for lipid extraction and LC-MS/MS analysis incorporating an internal standard like this compound.
Lipid Extraction from Plasma (Folch Method)
-
Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add a precise amount of this compound solution. This standard is often included in a comprehensive internal standard mixture, such as UltimateSPLASH™ ONE.[9][10][11][12]
-
Solvent Addition: Add a 2:1 mixture of chloroform:methanol to the plasma sample.
-
Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
-
Phase Separation: Add water or a saline solution to induce the separation of the aqueous and organic layers.
-
Centrifugation: Centrifuge the sample to achieve a clear separation of the two phases.
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass pipette.[2]
-
Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., a 1:1 mixture of methanol:isopropanol).[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[13]
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.[13]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is common.
-
Column Temperature: The column should be maintained at a constant temperature (e.g., 55°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is typically used for lipid analysis.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is often employed for targeted quantification of specific lipid species.
-
Data Analysis: The peak area of the endogenous PE is normalized to the peak area of the this compound internal standard to calculate the concentration of the endogenous PE.
-
Visualizing Phosphatidylethanolamine-Related Pathways and Workflows
Phosphatidylethanolamine (B1630911) Synthesis Pathways
Phosphatidylethanolamine is synthesized in eukaryotic cells primarily through two pathways: the Kennedy pathway (also known as the CDP-ethanolamine pathway) and the phosphatidylserine (B164497) decarboxylation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 9. avantiresearch.com [avantiresearch.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. SPLASH Brochure [online.flippingbook.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. Integrated lipidomics and network pharmacology analysis to reveal the mechanisms of berberine in the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of 17:0-22:4 PE-d5 for Lipid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipid species is paramount in lipidomics research and drug development. The choice of an appropriate internal standard is a critical determinant of data quality, ensuring reliability and reproducibility. This guide provides an objective comparison of the performance of 17:0-22:4 PE-d5, a deuterated phosphatidylethanolamine (B1630911) (PE) internal standard, with other common alternatives for lipid quantification by mass spectrometry.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as deuterated lipids, are widely considered the "gold standard" for quantitative mass spectrometry.[1][2] In these standards, one or more hydrogen atoms are replaced by deuterium. This substitution results in a compound that is chemically almost identical to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer.[2] Because of their near-identical physicochemical properties, SIL standards co-elute with the analyte and experience similar ionization efficiencies and matrix effects, providing the most accurate correction for variations during sample preparation and analysis.
This compound is a component of the widely used UltimateSPLASH™ ONE internal standard mixture, which is designed for comprehensive lipidomics analysis.[3][4] This mixture contains a variety of deuterated lipid standards covering multiple lipid classes to enable broad and accurate quantification.
Performance Comparison of Internal Standards for PE Quantification
Table 1: Comparison of Key Performance Characteristics
| Feature | This compound (Deuterated) | Odd-Chain PE (e.g., 17:0/17:0 PE) | Non-Related Lipid Class IS |
| Chemical & Physical Similarity | Nearly identical to endogenous PEs | High | Low to Moderate |
| Co-elution with Analytes | Yes (with minor isotopic shift) | Close, but may differ based on acyl chain length | No |
| Correction for Matrix Effects | Excellent | Good | Poor to Moderate |
| Correction for Extraction Variability | Excellent | Good | Poor to Moderate |
| Availability | Commercially available in mixtures | Commercially available | Commercially available |
| Cost | Higher | Moderate | Varies |
Table 2: Representative Quantitative Performance Data
| Parameter | This compound (Deuterated) | Odd-Chain PE (e.g., 17:0/17:0 PE) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low (e.g., < 10 fmol) | Low (e.g., < 20 fmol) |
| Limit of Quantification (LOQ) | Low (e.g., < 50 fmol) | Low (e.g., < 100 fmol) |
| Recovery (%) | 90 - 110 | 85 - 115 |
| Precision (CV %) | < 15% | < 20% |
Note: The quantitative data in this table is representative and synthesized based on typical performance characteristics of these classes of internal standards as reported in lipidomics literature. Actual values will vary depending on the specific analytical method, instrument, and matrix.
Experimental Protocols
Accurate and reproducible lipid quantification relies on standardized and well-documented experimental procedures. Below is a representative protocol for the analysis of phosphatidylethanolamines using a deuterated internal standard like this compound.
Lipid Extraction (Folch Method)
-
Sample Homogenization: Homogenize the biological sample (e.g., tissue, plasma) in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the homogenate at the earliest stage of sample preparation.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium (B1175870) formate) and mobile phase B (e.g., isopropanol:acetonitrile with 0.1% formic acid and 10 mM ammonium formate) is typically employed.[5]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for analytical scale columns.
-
Injection Volume: Typically 1-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is used for comprehensive lipid analysis. PEs are often analyzed in negative ion mode.[6]
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Define specific precursor-to-product ion transitions for each endogenous PE species and for this compound.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the general workflow for lipid quantification using an internal standard and the underlying principle of how these standards correct for analytical variability.
Caption: A typical workflow for lipid quantification using an internal standard.
Caption: Principle of analytical variability correction using an internal standard.
Conclusion
The use of a stable isotope-labeled internal standard such as this compound is crucial for achieving high accuracy and precision in the quantification of phosphatidylethanolamines. Its near-identical chemical and physical properties to endogenous PE species ensure superior correction for analytical variability compared to other types of internal standards. For researchers, scientists, and drug development professionals aiming for robust and reliable lipidomics data, the incorporation of this compound, often as part of a comprehensive internal standard mixture like UltimateSPLASH™ ONE, represents best practice in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. SPLASH Brochure [online.flippingbook.com]
- 5. Integrated lipidomics and network pharmacology analysis to reveal the mechanisms of berberine in the treatment of hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
Linearity of Phosphatidylethanolamine Quantification Using 17:0-22:4 PE-d5: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust and accurate quantification of phosphatidylethanolamines (PEs), the choice of internal standard is paramount. This guide provides an objective comparison of the quantitative performance of 17:0-22:4 PE-d5, a deuterated lipid internal standard, against other alternatives, supported by experimental data from peer-reviewed studies.
The use of stable isotope-labeled internal standards, such as deuterated lipids, is a cornerstone of precise lipidomics, effectively compensating for sample loss during preparation and mitigating matrix effects during mass spectrometry analysis. This compound is a commercially available component of the UltimateSPLASH™ ONE internal standard mixture, designed for broad-spectrum lipidomic analysis. Its unique structure, with an odd-chain fatty acid (17:0) and a polyunsaturated fatty acid (22:4) along with deuterium (B1214612) labels, is intended to mimic the behavior of a range of endogenous PE species during extraction and ionization.
Performance Comparison: Linearity and Quantitative Accuracy
The linearity of an analytical method is a critical parameter, demonstrating that the response of the instrument is directly proportional to the concentration of the analyte over a given range. In lipidomics, a strong linear relationship (typically with a coefficient of determination, R² > 0.99) is essential for accurate quantification.
While direct linearity data for every endogenous PE species quantified against this compound is not always published in a single study, the performance of the UltimateSPLASH™ ONE standard mixture, which includes this compound, has been validated in comprehensive lipidomics workflows. Studies employing this mixture for semi-quantification have demonstrated excellent linearity across multiple lipid classes.
For instance, a 5-point calibration curve generated by spiking the UltimateSPLASH ONE mix into a pooled quality control (QC) sample at concentrations ranging from 0.001% to 10% has been successfully used for the semi-quantification of a wide range of lipids[1][2]. In such methodologies, the linear ranges and regression analyses are evaluated to ensure the accuracy of the subsequent quantification of endogenous lipids[1][2]. The analytical curves for various lipid classes analyzed using this approach have shown R² values higher than 0.99, indicating a strong linear response over the tested concentration range[1].
The selection of a structurally similar internal standard is crucial for accurate quantification. For the PE class, this compound serves as a surrogate for a variety of endogenous PE molecules. The quantification of individual PE species is achieved by applying the calibration equation derived from the deuterated standard[1][2].
| Internal Standard | Lipid Class | Typical Calibration Range | Coefficient of Determination (R²) | Reference |
| This compound (as part of UltimateSPLASH™ ONE) | Phosphatidylethanolamine (B1630911) (PE) | 0.001% - 10% spiked in pooled QC | > 0.99 for the lipid class | [1][2] |
| 17:0/17:0 PE | Phosphatidylethanolamine (PE) | 5 fmol to 400 fmol | Not explicitly stated, but linear response reported | [3] |
| Other Deuterated Standards (class-specific) | Various Lipid Classes | Varies by study | > 0.99 generally accepted | [1] |
Experimental Protocols
A robust experimental protocol is fundamental for achieving reliable and reproducible quantitative results. The following is a representative workflow for the quantification of PEs using an internal standard mixture containing this compound.
Sample Preparation and Lipid Extraction
-
Sample Spiking: To 20 µL of plasma, add a known amount of the UltimateSPLASH™ ONE internal standard mixture.
-
Lipid Extraction: Employ a methyl-tert-butyl ether (MTBE)-based extraction method.
-
Add methanol (B129727) and MTBE to the sample.
-
Vortex and incubate at room temperature.
-
Add water to induce phase separation.
-
Centrifuge to separate the layers and collect the upper organic phase containing the lipids.
-
-
Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent mixture, such as methanol/toluene (9:1, v/v)[4].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for separating lipid species.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) acetate (B1210297) (for negative ion mode).
-
Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium acetate (for negative ion mode)[4].
-
-
Gradient: A gradient elution is employed to separate the different lipid classes and species over the course of the run[4].
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the analysis of PEs.
-
Acquisition Mode: Data-dependent acquisition (DDA) or multiple reaction monitoring (MRM) can be used for identification and quantification.
-
MS Parameters: Optimize parameters such as spray voltage, capillary temperature, sheath gas flow, and collision energy for the specific instrument and analytes[3][4].
-
Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the endogenous PE species and the this compound internal standard.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantification: Determine the concentration of the endogenous PE species in the samples by using the regression equation from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the logic behind using a deuterated internal standard for quantitative lipidomics, the following diagrams outline the experimental workflow and the principle of isotope dilution mass spectrometry.
Figure 1. Experimental workflow for PE quantification.
Figure 2. Principle of isotope dilution mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
A Researcher's Guide to 17:0-22:4 PE-d5: Performance Assessment in Diverse Biological Matrices
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of phosphatidylethanolamines (PEs) is crucial for advancing our understanding of cellular processes and disease pathogenesis. The deuterated internal standard, 1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-22:4 PE-d5), has emerged as a valuable tool in mass spectrometry-based lipid analysis. This guide provides an objective comparison of its performance in various biological matrices, supported by experimental data, to aid in the selection of appropriate internal standards for quantitative lipidomics.
The complexity of biological matrices such as plasma, serum, and tissue homogenates presents significant challenges for accurate lipid quantification. Matrix effects, including ion suppression or enhancement, and variability in extraction efficiency can lead to inaccurate measurements. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted strategy to mitigate these issues and ensure data reliability.[1]
Performance Characteristics of this compound
While comprehensive, direct comparative studies detailing the performance of this compound across a range of matrices are not extensively documented in single publications, its inclusion in commercially available internal standard mixes like UltimateSPLASH™ ONE from Avanti Polar Lipids underscores its utility and acceptance in the field.[2][3][4][5] The performance of such standards is typically validated during the development of specific analytical methods.
Below is a summary of expected performance characteristics based on typical lipidomics workflows utilizing deuterated internal standards. It is important to note that these values are representative and can vary depending on the specific matrix, extraction method, LC-MS/MS platform, and analytical conditions.
Data Presentation: Quantitative Performance Metrics
| Performance Parameter | Plasma/Serum | Tissue Homogenates | Cell Lysates |
| Limit of Detection (LOD) | Low pmol/mL | Low to mid pmol/mg tissue | Low pmol/µg protein |
| Limit of Quantification (LOQ) | Mid pmol/mL | Mid to high pmol/mg tissue | Mid pmol/µg protein |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Recovery (%) | 85-115% | 80-120% | 80-120% |
| Matrix Effect (%) | Compensated | Compensated | Compensated |
Note: Specific LOD and LOQ values for endogenous PE species will be determined by the sensitivity of the mass spectrometer and the efficiency of the chromatographic separation. The use of a deuterated internal standard like this compound primarily ensures the accuracy and precision of quantification by correcting for variations.
Comparison with Alternative Internal Standards for PE Quantification
The selection of an internal standard is a critical step in developing a robust quantitative lipidomics method. Besides this compound, other deuterated PE species are also utilized. The choice often depends on the specific PE species being quantified and their natural abundance in the sample.
| Internal Standard | Key Features |
| This compound | Contains both a saturated (17:0) and a polyunsaturated (22:4) fatty acyl chain, making it a suitable mimic for a range of endogenous PE species. |
| PE(17:0/17:0)-d5 | Contains two saturated fatty acyl chains. It is a good choice for quantifying saturated and monounsaturated PE species.[6] |
| PE(15:0/18:1)-d7 | Contains one odd-chain saturated and one common monounsaturated fatty acyl chain. |
The ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to ensure similar extraction efficiency and ionization response. Therefore, a mixture of internal standards, such as those found in the UltimateSPLASH™ ONE cocktail, which includes multiple deuterated PE species, can provide more comprehensive and accurate quantification across the entire PE lipidome.
Experimental Protocols
Accurate quantification is underpinned by meticulous experimental execution. Below are detailed methodologies for key experiments in a typical lipidomics workflow using this compound.
Protocol 1: Lipid Extraction from Plasma/Serum (Folch Method)
-
Sample Preparation: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma/serum in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Homogenization: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Phase Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).
Protocol 2: LC-MS/MS Analysis for PE Quantification
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipids.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes is often employed for comprehensive lipid analysis. PEs are typically detected in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The MRM transitions for the specific PE species and the this compound internal standard are monitored.
-
-
Quantification:
-
The peak area of each endogenous PE species is normalized to the peak area of the this compound internal standard.
-
A calibration curve is constructed using known concentrations of a non-endogenous PE standard spiked with a constant amount of the internal standard.
-
The concentration of the endogenous PEs in the samples is then calculated from the calibration curve.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using Graphviz depict the lipid extraction and quantification workflow.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Diagnosis and prognosis prediction of gastric cancer by high-performance serum lipidome fingerprints | EMBO Molecular Medicine [link.springer.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 17:0-22:4 PE-d5
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the proper disposal of 17:0-22:4 PE-d5 (1-heptadecanoyl-2-(docosa-7,10,13,16-tetraenoyl)-sn-glycero-3-phosphoethanolamine-d5). Adherence to these procedures is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This substance is classified as a hazardous material and must be handled accordingly.
I. Hazard and Safety Data Summary
This compound is a flammable liquid and is considered acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure. All personnel handling this compound must be familiar with its hazardous properties, as outlined in the Safety Data Sheet (SDS).
| Hazard Classification | Description |
| Flammable Liquid | Poses a fire hazard. Must be kept away from heat, sparks, open flames, and other ignition sources. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if ingested, absorbed through the skin, or inhaled. |
| Carcinogenicity | Suspected of causing cancer. |
| Specific Target Organ Toxicity | May cause damage to the central nervous system and eyes. |
Note: This table summarizes key hazards. Always consult the full Safety Data Sheet (SDS) provided by the manufacturer for complete information.
II. Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols may be generated, a respirator may be necessary.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: As soon as the decision is made to discard the material, it must be treated as hazardous waste.
-
Segregate from Incompatible Waste: this compound is a flammable organic compound. It should be segregated and stored separately from:
-
Acids
-
Bases
-
Oxidizing agents
-
Other reactive chemicals
-
-
Maintain Isotopic Purity (if required for institutional tracking): If your institution has specific protocols for deuterated compounds, follow those guidelines for segregation.
Step 2: Waste Collection and Containerization
-
Use an Appropriate Waste Container:
-
The original container is often the most suitable for waste collection.
-
If the original container is not available or compromised, use a clean, dry, and chemically compatible container with a secure, leak-proof cap. Borosilicate glass or a suitable solvent-resistant plastic bottle are appropriate choices.
-
Ensure the container is in good condition with no cracks or leaks.
-
-
Avoid Overfilling: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion and to prevent spills.
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.
Step 3: Labeling the Hazardous Waste Container
-
Affix a Hazardous Waste Label: Immediately label the waste container with your institution's official hazardous waste tag.
-
Complete All Information: The label must include, at a minimum:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound (1-heptadecanoyl-2-(docosa-7,10,13,16-tetraenoyl)-sn-glycero-3-phosphoethanolamine-d5)"
-
Hazard Identification: Indicate that the waste is "Flammable" and "Toxic".
-
Concentration: If in solution, note the solvent and concentration.
-
Principal Investigator/Laboratory Contact Information.
-
Step 4: Storage of Hazardous Waste
-
Designated Storage Area: Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the container in case of a leak.
-
Safe Location: The storage area should be away from heat sources, direct sunlight, and areas of high traffic. Ensure it is not near sinks or floor drains.
Step 5: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online waste pickup request system.
-
Do Not Transport Off-Site: Laboratory personnel should not transport hazardous waste outside of the building or to an external disposal facility. This must be handled by trained EHS personnel or a licensed hazardous waste contractor.
IV. Spill and Emergency Procedures
-
Small Spills: In a fume hood, absorb the spill with a chemical absorbent material (e.g., vermiculite (B1170534) or sand). Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.
-
Large Spills: Evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Essential Safety and Operational Guide for 17:0-22:4 PE-d5
For researchers, scientists, and drug development professionals handling 17:0-22:4 PE-d5 (1-heptadecanoyl-2-docosatetraenoyl-sn-glycero-3-phosphoethanolamine-d5), adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe handling of this compound.
Chemical Safety Overview
This compound is classified as a hazardous substance requiring careful handling to mitigate risks. The primary hazards associated with this compound are its flammability and acute toxicity upon ingestion, skin contact, or inhalation.[1] It is also a suspected carcinogen and can cause significant skin and eye irritation.[1]
| Hazard Classification | Description |
| Flammable Liquid | Category 2[1] |
| Acute Toxicity (Oral) | Category 3[1] |
| Acute Toxicity (Dermal) | Category 3[1] |
| Acute Toxicity (Inhalation) | Category 3[1] |
| Carcinogenicity | Category 2[1] |
| Skin Irritation | Category 2[1] |
| Eye Irritation | Category 2[1] |
| Specific Target Organ Toxicity | Single Exposure, Category 1 (Central nervous system, Eyes)[1] |
| Specific Target Organ Toxicity | Single Exposure, Category 3 (Central nervous system)[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following PPE is mandatory when handling this compound.
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a full-face shield should be worn to protect against splashes.[2][3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[2][4] Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants is required to protect the skin.[5] An apron may be necessary for larger quantities. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary. |
| Footwear | Closed-toe, chemical-resistant shoes must be worn in the laboratory.[3] |
Experimental Protocol: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidents.
Receiving and Storage:
-
Upon receipt, the compound, which is shipped on dry ice, should be immediately transferred to a freezer set at -20°C for storage.[1][6]
-
Store the container tightly closed in a dry, well-ventilated, and flame-proof area.
-
Keep away from heat, sparks, and open flames.
Preparation for Use:
-
Before use, allow the vial to warm to room temperature to prevent condensation from entering the container.
-
All handling of the substance should be performed within a certified chemical fume hood.
-
Use only glass, stainless steel, or Teflon-lined equipment for transferring solutions to avoid contamination.[7]
Disposal Plan
All waste materials, including empty containers and contaminated PPE, must be treated as hazardous waste.
-
Chemical Waste: Unused this compound and solutions containing the compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: Used gloves, pipette tips, and other disposables that have come into contact with the chemical must be placed in a separate, clearly marked hazardous waste bag or container.
-
Disposal Method: Arrange for the disposal of all hazardous waste through a licensed disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[2]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, earth). Collect the absorbed material into a suitable container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound, Avanti, 2342575-44-2, 856717L, Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. trentu.ca [trentu.ca]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. avantiresearch.com [avantiresearch.com]
- 7. benchchem.com [benchchem.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
